Acetyl-Amylin (8-37) (human)
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUKDPRGCIIJB-KPAXONNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H218N42O46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Function of Acetyl-Amylin (8-37) as an Amylin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, is a key regulator of glucose homeostasis. It exerts its effects by activating a complex family of G protein-coupled receptors (GPCRs). The study of amylin's physiological roles necessitates pharmacological tools to modulate these receptors. Acetyl-Amylin (8-37) is a specific and crucial antagonist used in research to probe the function of the amylin system. This document provides a comprehensive technical overview of its mechanism of action, biological functions, and the experimental protocols used for its characterization.
The Amylin Receptor System
Amylin's biological effects are mediated through a unique receptor system. The core component is the calcitonin receptor (CTR), a Class B GPCR. The specificity and high affinity for amylin are conferred by one of three Receptor Activity-Modifying Proteins (RAMPs)[1][2]. This heterodimerization creates three distinct amylin receptor (AMY) subtypes:
-
AMY1 Receptor: Calcitonin Receptor (CTR) + RAMP1
-
AMY2 Receptor: Calcitonin Receptor (CTR) + RAMP2
-
AMY3 Receptor: Calcitonin Receptor (CTR) + RAMP3
Agonist binding, such as by native amylin, requires two key structural features: an N-terminal disulfide-bridged ring (residues 1-7) and a C-terminally amidated tail[1]. This binding event typically activates the Gs alpha subunit of the associated G protein, leading to downstream signaling.
Mechanism of Action of Acetyl-Amylin (8-37)
Acetyl-Amylin (8-37) is a truncated analog of the full-length amylin peptide. Its function as an antagonist stems from its modified structure.
-
Competitive Binding: Lacking the N-terminal ring structure essential for receptor activation, Amylin (8-37) can still bind to the amylin receptor complex. By occupying the binding site, it competitively prevents the native amylin agonist from binding and initiating a cellular response[].
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Role of Acetylation: N-terminal acetylation of the Amylin (8-37) fragment removes the positive charge at the N-terminus and can increase the peptide's helical propensity. This modification results in a greater than 10-fold increase in potency compared to its non-acetylated counterpart, making Acetyl-Amylin (8-37) a more effective antagonist[1].
While Amylin (8-37) is often described as a weak antagonist with low affinity, the acetylated form is a more potent and widely used research tool[2][4][5].
Amylin Receptor Signaling Pathway
Amylin receptor activation primarily stimulates the adenylyl cyclase pathway. The binding of an agonist like amylin causes a conformational change in the receptor, activating the Gs protein. The alpha subunit of Gs then activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses. Acetyl-Amylin (8-37) blocks this cascade at the initial step by preventing agonist binding.
Quantitative Data: Comparative Potency of Amylin Antagonists
| Antagonist | Assay Type | Receptor/Tissue Source | Potency (Ki / IC50) | Selectivity | Reference |
| AC187 | Competitive Binding (Ki) | Rat Nucleus Accumbens | 79 pM | >400-fold vs CGRP receptor | [7][8] |
| AC187 | Functional Antagonism (IC50) | Rat Nucleus Accumbens | 0.48 nM | 38-fold vs Calcitonin receptor | [7][9] |
| AC187 | Functional Antagonism (IC50) | Rat Soleus Muscle | 38 nM | N/A | [10] |
| CGRP (8-37) | Functional Antagonism (IC50) | Rat Soleus Muscle | 2.1 µM | N/A | [10] |
| Amylin (8-37) | Competitive Binding | MCF-7 Cells | ~36-fold less potent than full-length amylin | Weak antagonist | [11] |
| Amylin (8-37) | Functional Antagonism | Rat AMY1(a) / AMY3(a) | Weak antagonist | More effective at AMY1(a) vs AMY3(a) | [4] |
Note: The order of potency for inhibiting amylin binding in rat nucleus accumbens is AC187 > sCT(8-32) > CGRP(8-37)[6][12]. Rat Amylin (8-37) is generally considered a weak antagonist[4].
Key Experimental Protocols
Characterizing the antagonistic properties of Acetyl-Amylin (8-37) involves a suite of in vitro and in vivo experiments.
Radioligand Competitive Binding Assay
This assay determines the affinity (Ki) of an unlabeled antagonist by measuring its ability to compete off a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of Acetyl-Amylin (8-37) for amylin receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing amylin receptors (e.g., rat nucleus accumbens, or CHO/HEK cells transfected with CTR and a RAMP) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-Amylin), and varying concentrations of the unlabeled competitor, Acetyl-Amylin (8-37).
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Acetyl-Amylin (8-37). Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the functional response (e.g., cAMP production) elicited by an agonist.
Objective: To determine the functional potency (IC50) of Acetyl-Amylin (8-37) in blocking amylin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing a specific amylin receptor subtype (e.g., HEK293 cells co-transfected with CTR and RAMP1 for AMY1) in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Acetyl-Amylin (8-37) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., human amylin at its EC80 concentration) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis & Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (ELISA) or a luminescence/fluorescence-based system (e.g., HTRF).
-
Data Analysis: Plot the cAMP levels against the log concentration of Acetyl-Amylin (8-37). Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect.
In Vivo Antagonism of Amylin-Induced Anorexia
This protocol assesses the ability of an antagonist to block the appetite-suppressing effects of amylin in an animal model.
Objective: To determine if Acetyl-Amylin (8-37) can reverse the reduction in food intake caused by amylin administration in rats.
Methodology:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley), individually housed with ad libitum access to food and water. Acclimate the animals to handling and injection procedures.
-
Drug Administration:
-
Control Group: Administer vehicle for both the antagonist and agonist.
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Agonist Group: Administer vehicle followed by an effective dose of amylin (e.g., via intraperitoneal or intravenous injection).
-
Antagonist Group: Administer Acetyl-Amylin (8-37) followed by vehicle.
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Test Group: Administer Acetyl-Amylin (8-37) a set time (e.g., 15-30 minutes) before administering the amylin agonist.
-
-
Measurement of Food Intake: Immediately after the final injection, return animals to their cages with a pre-weighed amount of food. Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reversal of the amylin-induced reduction in food intake in the Test Group compared to the Agonist Group indicates effective in vivo antagonism.
Biological Effects and Therapeutic Implications
The use of Acetyl-Amylin (8-37) and related antagonists has been pivotal in elucidating the physiological roles of endogenous amylin.
-
Metabolic Regulation: Antagonists like AC187 have been shown to increase glucagon (B607659) secretion and accelerate gastric emptying, demonstrating that endogenous amylin plays a role in suppressing glucagon and slowing gastric transit[7].
-
Appetite Control: Central or systemic administration of amylin antagonists increases food intake, supporting the hypothesis that endogenous amylin acts as a key satiety signal.
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Neuroprotection: In cellular models of Alzheimer's disease, amylin antagonists can block the neurotoxic effects of amyloid-β protein. This suggests that amyloid-β may exert some of its toxicity through the amylin receptor, opening a novel therapeutic avenue for neurodegenerative diseases[9].
Conclusion
Acetyl-Amylin (8-37) is a valuable pharmacological tool for investigating the amylin signaling system. As a competitive antagonist, it effectively blocks the binding of native amylin to its receptors, thereby inhibiting downstream signaling and physiological effects. While less potent than chimeric antagonists like AC187, its direct relationship to the native amylin sequence makes it a fundamental tool for structure-function studies. The continued use of Acetyl-Amylin (8-37) in in vitro and in vivo experimental models is essential for dissecting the complex roles of amylin in metabolism, appetite regulation, and neuropathology, and for the development of next-generation therapeutics targeting the amylin receptor system.
References
- 1. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AC 187 | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Acetyl-Amylin (8-37) (Human): A Potential Neuroprotective Agent in Alzheimer's Disease Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Recent research has identified the amylin receptor system as a potential therapeutic target in AD. Acetyl-Amylin (8-37) (human), a synthetic antagonist of the amylin receptor, has shown promise in mitigating the pathological effects of Aβ. This technical guide provides a comprehensive overview of the involvement of Acetyl-Amylin (8-37) in Alzheimer's disease pathology, focusing on its mechanism of action, experimental evidence, and relevant signaling pathways.
Mechanism of Action: Amylin Receptor Antagonism
Acetyl-Amylin (8-37) is a truncated and acetylated analogue of human amylin. The N-terminal acetylation enhances its potency as an antagonist.[2] It exerts its effects by competitively binding to amylin receptors, thereby blocking the downstream signaling initiated by endogenous amylin or, pathologically, by Aβ.[3]
Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[4][5][6] The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) determines the receptor subtype (AMY1, AMY2, or AMY3, respectively) and its pharmacological properties.[6][7] These receptors are expressed in various brain regions, including those implicated in AD.[8]
Emerging evidence suggests that Aβ can directly bind to and activate amylin receptors, triggering neurotoxic signaling cascades.[6] By blocking these receptors, Acetyl-Amylin (8-37) can prevent Aβ-induced cellular damage.
Quantitative Data on the Effects of Acetyl-Amylin (8-37)
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of Acetyl-Amylin (8-37), often referred to in the literature as AC187.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Primary cultures of rat cholinergic basal forebrain neurons | 20 µM Aβ₁₋₄₂ for 48 hr | Cell Death (MTT assay) | Dose-dependent increase in cell death | [9] |
| Primary cultures of rat cholinergic basal forebrain neurons | Pretreatment with 10 µM AC187 for 24 hr, followed by 20 µM Aβ₁₋₄₂ | Neuronal Survival (MTT assay) | Significant improvement in neuronal survival (p < 0.05) | [9] |
| Primary cultures of rat cholinergic basal forebrain neurons | Co-application of 10 µM AC187 with 20 µM Aβ₁₋₄₂ | Neuronal Survival (MTT assay) | Improved neuronal survival (p < 0.05) | [9] |
| Hippocampal slices from V-Lepob-/- tg mice | 250 nM AC187 | Long-Term Potentiation (LTP) | Significant increase in LTP (p = 0.042) | [10] |
| Hippocampal slices from wild-type mice | 250 nM AC187 | Long-Term Potentiation (LTP) | Significant increase in LTP (p < 0.0001) | [10] |
| Hippocampal slices from Aβ(1-42)-treated V-Lepob-/- tg mice | 250 nM AC187 | Long-Term Potentiation (LTP) | Rescue of Aβ-induced LTP impairment (p < 0.0001) | [10] |
| Apoptotic Marker | Treatment | Result | Reference |
| Hoechst Staining (Apoptotic Nuclei) | Pretreatment with AC187 before Aβ exposure | Attenuation of Aβ-induced increase in apoptotic nuclei | [11] |
| Phosphatidylserine (B164497) Staining (Early Apoptosis) | Pretreatment with AC187 before Aβ exposure | Attenuation of Aβ-induced increase in phosphatidylserine externalization | [11] |
| Caspase-3 Activation | Pretreatment with AC187 before Aβ exposure | Attenuation of Aβ-induced caspase-3 activation | [11] |
| Caspase-9 Activation | Pretreatment with AC187 before Aβ exposure | Attenuation of Aβ-induced caspase-9 activation | [11] |
| Caspase-12 Activation | Pretreatment with AC187 before Aβ exposure | Attenuation of Aβ-induced caspase-12 activation | [11] |
Experimental Protocols
Primary Neuronal Cell Culture and Treatment
This protocol is based on methodologies described for studying the neuroprotective effects of Acetyl-Amylin (8-37) against Aβ toxicity.[9][11][12]
-
Cell Preparation:
-
Dissect the desired brain region (e.g., basal forebrain, cortex, hippocampus) from embryonic day 18 (E18) rat or mouse fetuses.
-
Mechanically dissociate the tissue in a papain-based dissociation buffer.[12]
-
Triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).[13]
-
-
Cell Plating:
-
Coat culture plates or coverslips with poly-D-lysine.
-
Plate the dissociated neurons at a desired density (e.g., 2000-2500 cells/mm²).[12]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment Protocol:
-
After a specified number of days in vitro (e.g., 7-10 days), pretreat the neuronal cultures with Acetyl-Amylin (8-37) (e.g., 10 µM) for 24 hours.[9]
-
Following pretreatment, expose the cultures to aggregated Aβ peptide (e.g., 20 µM Aβ₁₋₄₂) for a designated period (e.g., 48 hours).[9]
-
Include control groups: untreated cells, cells treated with Aβ alone, and cells treated with Acetyl-Amylin (8-37) alone.
-
-
Assessment of Neuronal Viability and Apoptosis:
-
MTT Assay: Measure the metabolic activity of viable cells by adding MTT solution and subsequently solubilizing the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.
-
Live/Dead Assay: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
Hoechst Staining: Stain the cells with Hoechst 33342 to visualize nuclear morphology. Condensed and fragmented nuclei are indicative of apoptosis.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry or fluorescence microscopy to detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[14]
-
Assessment of Microglial Activation
This protocol is a generalized approach based on methods for analyzing microglial morphology and activation markers.[15][16][17]
-
Tissue Preparation:
-
Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain using a cryostat or vibratome.
-
-
Immunohistochemistry/Immunofluorescence:
-
Block the tissue sections with a blocking buffer (e.g., PBS with serum and Triton X-100).
-
Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1, CD11b) overnight at 4°C. For activation markers, use antibodies against CD68 or TMEM119.[15]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Morphological Analysis: Quantify microglial activation by analyzing cell morphology. Activated microglia typically exhibit a more amoeboid shape with retracted processes compared to the ramified morphology of resting microglia. Sholl analysis can be used to quantify the complexity of microglial branching.[15]
-
Marker Expression Analysis: Quantify the fluorescence intensity of activation markers like CD68.
-
Long-Term Potentiation (LTP) Measurement
This protocol outlines the general steps for recording LTP in hippocampal slices, a key measure of synaptic plasticity.[1][18][19]
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Protocol:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Perfuse the slice with aCSF containing Acetyl-Amylin (8-37) (e.g., 250 nM) and/or Aβ oligomers for a specified duration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope or amplitude of the fEPSPs.
-
Normalize the data to the average baseline response.
-
Compare the degree of potentiation between different experimental conditions.
-
Signaling Pathways and Visualizations
Amylin Receptor Signaling Pathway
Activation of the amylin receptor by its agonists (amylin or Aβ) initiates a cascade of intracellular signaling events. This pathway is a critical target for the antagonistic action of Acetyl-Amylin (8-37).
Aβ-Induced Apoptotic Pathway and Inhibition by Acetyl-Amylin (8-37)
Aβ binding to the amylin receptor can trigger apoptotic cell death through the activation of caspase cascades. Acetyl-Amylin (8-37) can block this pathway, promoting neuronal survival.
Experimental Workflow for Investigating Neuroprotection
The following diagram illustrates a typical experimental workflow to assess the neuroprotective effects of Acetyl-Amylin (8-37) in an in vitro model of Alzheimer's disease.
Discussion and Future Directions
The evidence presented in this guide strongly suggests that Acetyl-Amylin (8-37) holds significant potential as a therapeutic agent for Alzheimer's disease. By antagonizing the amylin receptor, it can effectively block the neurotoxic effects of Aβ, reduce apoptosis, and preserve synaptic function.
Future research should focus on:
-
In vivo efficacy: While in vitro and ex vivo data are promising, further studies in transgenic animal models of AD are needed to fully evaluate the therapeutic potential of Acetyl-Amylin (8-37) on cognitive function and neuropathology.
-
Pharmacokinetics and Brain Penetrance: Optimizing the delivery of Acetyl-Amylin (8-37) to the central nervous system is crucial for its therapeutic efficacy.
-
Long-term safety: Comprehensive long-term safety and toxicity studies are necessary before considering clinical translation.
-
Interaction with Tau Pathology: The direct and indirect effects of amylin receptor antagonism on tau hyperphosphorylation and aggregation warrant further investigation.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novonordiskmedical.com [novonordiskmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, Q-VD-OPh - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuron-astrocyte culture preparation [protocols.io]
- 13. Neural Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 16. Assessing activation states in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of microglia associated with lentiviral transduction: A semiautomated method of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Acetyl-Amylin (8-37) (Human): A Technical Guide to its Discovery, Mechanism, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetyl-Amylin (8-37) (human), a synthetic peptide fragment that has become an invaluable tool in the study of the physiological and pathological roles of amylin. As a potent and specific antagonist of the amylin receptor, Acetyl-Amylin (8-37) has been instrumental in elucidating the signaling pathways and metabolic functions of endogenous amylin. This document details its discovery through structural modification of the native hormone, its mechanism of action as a competitive antagonist, its pharmacological profile, and its significant applications in metabolic disease and neuroscience research. Detailed experimental protocols for its synthesis and characterization are also provided, alongside a summary of available quantitative data.
Introduction: The Discovery of an Amylin Antagonist
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from the pancreatic β-cells. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety. The study of amylin's physiological functions necessitated the development of specific antagonists to block its endogenous effects.
The discovery of Acetyl-Amylin (8-37) arose from systematic structure-activity relationship studies of the native human amylin peptide. Early research identified that the N-terminal region, which includes a disulfide bridge between cysteine residues at positions 2 and 7, is critical for agonist activity. Truncation of the first seven amino acids resulted in a peptide fragment, Amylin (8-37), that acts as an antagonist at amylin receptors.[1]
Further optimization revealed that N-terminal acetylation of this fragment significantly enhances its antagonistic potency. The addition of an acetyl group to the N-terminus of Amylin (8-37) was found to increase its potency by more than 10-fold compared to its non-acetylated counterpart.[2][3] This modification likely enhances its binding affinity by removing the positive charge at the N-terminus and potentially increasing the helical propensity of the peptide.[2]
Mechanism of Action: Competitive Antagonism of Amylin Receptors
Acetyl-Amylin (8-37) exerts its effects by acting as a competitive antagonist at amylin receptors. Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs). The specific RAMP (RAMP1, RAMP2, or RAMP3) determines the amylin receptor subtype (AMY1, AMY2, or AMY3, respectively).
Upon binding of the endogenous agonist, amylin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gs proteins, resulting in the production of cyclic AMP (cAMP).[4]
Acetyl-Amylin (8-37) competes with amylin for binding to these receptors. By occupying the binding site without inducing the necessary conformational change for receptor activation, it effectively blocks the downstream signaling initiated by amylin. This blockade of cAMP production is a key measure of its antagonistic activity.
Figure 1: Amylin receptor signaling and antagonism by Acetyl-Amylin (8-37).
Pharmacological Profile
For comparative purposes, the table below includes affinity data for other relevant amylin receptor antagonists.
| Compound | Receptor Subtype | Species | Assay Type | Affinity (pKi / pA2) / IC50 | Reference |
| Acetyl-Amylin (8-37) | AMY1, AMY2, AMY3 | Human | Data Not Available | Data Not Available | - |
| Amylin (8-37) (rat) | AMY1(a) | Rat | cAMP Functional Assay | pKB = weak antagonist | [2] |
| Amylin (8-37) (rat) | AMY3(a) | Rat | cAMP Functional Assay | pKB = weak antagonist | [2] |
| AC187 | AMY1(a) | Human | Binding Assay | 10-fold > hCT(a) | [4] |
| AC187 | Amylin Receptor | - | - | IC50 = 0.48 nM, Ki = 0.275 nM | [7] |
| CGRP (8-37) | AMY1 | Human | cAMP Functional Assay | pKB = 6.8 | |
| CGRP (8-37) | AMY3 | Human | cAMP Functional Assay | pKB = 6.4 |
Note: The lack of specific public data for Acetyl-Amylin (8-37) highlights an area for future research to fully quantify its interaction with each amylin receptor subtype.
Significance and Applications in Research
The development of Acetyl-Amylin (8-37) has been pivotal for advancing our understanding of amylin's diverse biological roles.
-
Metabolic Research: By blocking endogenous amylin, researchers have been able to confirm its roles in glucose metabolism, gastric emptying, and satiety. It has been used in both in vitro and in vivo studies to investigate the consequences of amylin deficiency and to explore the therapeutic potential of amylin agonists.
-
Neuroscience and Alzheimer's Disease: Amylin receptors are present in the brain, and there is growing evidence linking amylin to the pathophysiology of Alzheimer's disease. Acetyl-Amylin (8-37) and other amylin antagonists have been used to investigate the neurotoxic effects of amylin and its interaction with amyloid-beta peptides, suggesting the amylin receptor as a potential therapeutic target.[8]
Experimental Protocols
Synthesis of Acetyl-Amylin (8-37) (Human)
Acetyl-Amylin (8-37) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Figure 2: General workflow for the solid-phase synthesis of Acetyl-Amylin (8-37).
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence from C-terminus to N-terminus.
-
N-terminal Acetylation: After the final amino acid (Alanine at position 8) is coupled and deprotected, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Radioligand Binding Assay
This assay measures the ability of Acetyl-Amylin (8-37) to compete with a radiolabeled ligand for binding to amylin receptors.
Materials:
-
Cell membranes expressing human amylin receptors (AMY1, AMY2, or AMY3).
-
Radioligand (e.g., [¹²⁵I]-Amylin or [¹²⁵I]-CGRP).
-
Acetyl-Amylin (8-37) (unlabeled competitor).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Acetyl-Amylin (8-37) in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled amylin).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Acetyl-Amylin (8-37) by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of Acetyl-Amylin (8-37) to inhibit amylin-stimulated cAMP production.
Materials:
-
HEK293 cells transiently or stably expressing human amylin receptors.
-
Amylin (agonist).
-
Acetyl-Amylin (8-37) (antagonist).
-
Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Acetyl-Amylin (8-37) in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of amylin (typically the EC80) to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of Acetyl-Amylin (8-37) to determine its IC50 for the inhibition of amylin-stimulated cAMP production.
Conclusion
Acetyl-Amylin (8-37) (human) is a cornerstone tool for research into the amylin system. Its development through rational peptide design has provided a potent and specific antagonist that has been instrumental in defining the physiological roles of amylin and exploring its involvement in disease. While further quantitative characterization of its binding to specific human amylin receptor subtypes is warranted, its utility in metabolic and neuroscience research is firmly established. The detailed protocols provided in this guide offer a foundation for its synthesis and application in a research setting, facilitating further discoveries in this important area of endocrinology and drug development.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetyl-amylin(8-37)(human) | Benchchem [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Acetyl-Amylin (8-37), rat | Benchchem [benchchem.com]
- 8. jneurosci.org [jneurosci.org]
Unraveling the Structure-Activity Relationship of Acetyl-Amylin (8-37): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Acetyl-Amylin (8-37), a key antagonist of the human amylin receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its binding affinity, receptor activation, and biological effects, supported by detailed experimental methodologies and visual representations of associated molecular pathways.
Core Concepts: From Agonist to Antagonist
Human amylin, a 37-amino acid peptide hormone co-secreted with insulin, plays a crucial role in glucose homeostasis. Its structure features a disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus, both essential for its agonist activity at amylin receptors.[1][2] These receptors are heterodimers of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs), forming the AMY1, AMY2, and AMY3 receptor subtypes.[3][]
The transformation of the native amylin peptide into an antagonist is achieved through key structural modifications. The truncation of the first seven N-terminal amino acids, which eliminates the disulfide-linked ring structure, is a primary determinant of this functional switch.[3][5] Further N-terminal acetylation of the resulting Amylin (8-37) fragment enhances its antagonistic potency.[3][6] This modification removes the positive charge at the N-terminus and is suggested to increase the peptide's helical propensity, thereby improving its interaction with the receptor.[3] Acetyl-Amylin (8-37) acts as a specific and effective antagonist, reversing the inhibitory effects of amylin on processes like glycogen (B147801) accumulation.[7][8]
Quantitative Analysis of Receptor Interaction
The following table summarizes the quantitative data regarding the interaction of Acetyl-Amylin (8-37) and related peptides with amylin and other relevant receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value | Species | Reference(s) |
| Acetyl-Amylin (8-37) | Amylin | Glycogen Accumulation | Antagonist | Effective | Human | [7][8] |
| Amylin (8-37) | Amylin | cAMP Accumulation | Antagonist | Weak | Rat | [9] |
| Amylin (8-37) | Amylin | Osteoblast Proliferation | Antagonist | Effective | Human | [10] |
| Amylin (8-37) | CGRP | cAMP Accumulation | Antagonist | Ineffective | Human | [1] |
| N-acetylated Amylin(8-37) | AMY1, AMY3 | cAMP Accumulation | Potency Gain (vs. Amylin 8-37) | >10-fold | Human | [3] |
| Rat Amylin | CGRP | Radioligand Binding | Ki | 91 nM | Rat | [11] |
| Rat Amylin | CGRP (Liver Membranes) | Radioligand Binding | Ki | 35 nM | Rat | [11] |
| Rat Amylin | CGRP (Brain Membranes) | Radioligand Binding | Ki | 37 nM | Rat | [11] |
Key Experimental Methodologies
The characterization of Acetyl-Amylin (8-37) relies on a variety of in vitro and in vivo experimental protocols. Below are detailed descriptions of the key assays cited.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of Acetyl-Amylin (8-37) for different amylin receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human calcitonin receptor along with RAMP1, RAMP2, or RAMP3 to constitute the AMY1, AMY2, and AMY3 receptors, respectively.
-
Radioligand: A radiolabeled ligand, typically [¹²⁵I]-amylin, is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., Acetyl-Amylin (8-37)).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is fitted to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assays
cAMP accumulation assays are functional assays used to determine whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor that signals through adenylyl cyclase.
Objective: To assess the ability of Acetyl-Amylin (8-37) to inhibit amylin-stimulated cAMP production.
Protocol:
-
Cell Culture: Cells expressing the desired amylin receptor subtype are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Incubation: Cells are then incubated with varying concentrations of the antagonist (Acetyl-Amylin (8-37)).
-
Agonist Stimulation: Following the antagonist incubation, a fixed concentration of an agonist (e.g., human amylin) is added to stimulate cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical flow of experimental procedures.
Caption: Amylin Receptor Signaling Pathway and Antagonism by Acetyl-Amylin (8-37).
Caption: Workflow for a Radioligand Competition Binding Assay.
Caption: Workflow for a cAMP Accumulation Functional Assay.
Conclusion
The structure-activity relationship of Acetyl-Amylin (8-37) is well-defined, with its antagonistic properties primarily attributed to the N-terminal truncation and enhanced by acetylation. This peptide serves as a valuable tool for probing the physiological roles of the amylin receptor system and as a lead compound for the development of novel therapeutics for metabolic diseases. The provided data and protocols offer a comprehensive resource for researchers in this field.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SBP0018 - N-Acetyl-Amylin (8-37), human - Severn Biotech [severnbiotech.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of Acetyl-Amylin (8-37): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its functions include slowing gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[1][2] However, human amylin has a propensity to aggregate, forming amyloid deposits that are implicated in the pathophysiology of type 2 diabetes.[3] Acetyl-Amylin (8-37), a truncated and acetylated analog of amylin, is an antagonist of the amylin receptor.[4][5] By blocking the actions of endogenous amylin, this peptide and its derivatives have emerged as valuable research tools and potential therapeutic agents for a range of conditions, including metabolic disorders and neurodegenerative diseases such as Alzheimer's disease.[6][7] This technical guide provides a comprehensive overview of the preclinical data on Acetyl-Amylin (8-37) and related amylin receptor antagonists, focusing on their pharmacological properties, experimental evaluation, and underlying mechanisms of action.
Pharmacological Data of Amylin Receptor Antagonists
The following table summarizes the quantitative data for Acetyl-Amylin (8-37) and its more potent analogs, AC187 and cyclic AC253, highlighting their binding affinities and inhibitory concentrations at amylin receptors.
| Compound | Target(s) | Assay Type | Species | IC50 | Ki | pKB | Reference(s) |
| Acetyl-Amylin (8-37) | Amylin Receptor | Not Specified | Human | - | - | - | [4][5] |
| AC187 | Amylin Receptor | Radioligand Binding | Rat | 0.48 nM | 0.275 nM | - | [8] |
| AC187 | Amylin Receptor | Radioligand Binding | Rat | - | 79 pM | - | [9][10] |
| AC187 | AMY1A, AMY3A Receptors | Functional Assay | Human | - | - | 8.02, 7.68 | [11] |
| AC253 | Amylin Receptor | Radioligand Binding | Rat | 25 nM | - | - | [12] |
| cyclic AC253 | Amylin Receptor | Functional Assay | Human | 0.3 µM | - | - | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Acetyl-Amylin (8-37) and its analogs.
In Vitro Assays
1. Competitive Binding Assay
-
Objective: To determine the binding affinity of antagonist compounds to the amylin receptor.
-
Cell Line: HEK293 cells transfected to express amylin receptors (e.g., AMY1R or AMY3R).[13]
-
Protocol:
-
Prepare cell membranes from transfected HEK293F cells by sucrose (B13894) density centrifugation.[13]
-
Use a labeled tracer with known binding kinetics, such as Alexa Fluor 568-labeled salmon calcitonin peptide sCT(8-32).[13]
-
In a 96-well plate, combine a fixed concentration of the tracer with varying concentrations of the unlabeled antagonist (e.g., Acetyl-Amylin (8-37)).[13]
-
Add the cell membranes containing the amylin receptors to initiate the competition reaction.[13]
-
Incubate the plate at room temperature.
-
Measure the fluorescence polarization (FP) using a plate reader. Displacement of the tracer by the antagonist will result in a decrease in the FP signal.[13]
-
Determine the Kon and Koff rates by fitting the kinetic data to the Motulsky-Mahan rate equation to calculate the binding affinity (Ki).[5]
-
2. cAMP Accumulation Assay
-
Objective: To assess the antagonist's ability to inhibit agonist-induced cyclic AMP (cAMP) production.
-
Cell Line: HEK293 cells expressing human amylin receptors.[14][15]
-
Protocol:
-
Seed HEK293 cells expressing the desired amylin receptor subtype in a 96-well plate and incubate overnight.[15]
-
Replace the culture medium with an assay medium (e.g., Opti-MEM).[15]
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., Acetyl-Amylin (8-37)) for a specified time.
-
Stimulate the cells with a fixed concentration of an amylin receptor agonist (e.g., human amylin).
-
Incubate for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[15]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or AlphaScreen).[16][17]
-
Calculate the IC50 value of the antagonist by plotting the inhibition of cAMP production against the antagonist concentration.
-
3. Thioflavin T (ThT) Aggregation Assay
-
Objective: To evaluate the effect of Acetyl-Amylin (8-37) on the aggregation kinetics of amyloid-beta (Aβ).
-
Protocol:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) and filter it.[11]
-
On the day of the assay, dilute the ThT stock solution to a working concentration.[11]
-
In a 96-well plate, combine the Aβ peptide solution with or without different concentrations of Acetyl-Amylin (8-37).
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C with continuous shaking.[12]
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm at regular intervals using a fluorescence microplate reader.[11][12]
-
Plot the fluorescence intensity over time to monitor the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid fibrils.
-
4. Neuroprotection Assays (MTT and Live/Dead Assays)
-
Objective: To assess the ability of amylin antagonists to protect neuronal cells from Aβ-induced cytotoxicity.
-
MTT Assay Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[20]
-
Pre-treat the cells with various concentrations of the antagonist (e.g., Acetyl-Amylin (8-37)) for a specified duration.
-
Expose the cells to a toxic concentration of Aβ peptide for 24-48 hours.[20]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[21][22]
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).[21]
-
Measure the absorbance at ~570 nm using a microplate reader.[22] Cell viability is proportional to the absorbance.
-
-
Live/Dead Assay Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Prepare a working solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (stains dead cells red).[9][11]
-
Remove the culture medium and add the Live/Dead staining solution to the cells.
-
Visualize the cells using a fluorescence microscope and quantify the number of live and dead cells.
-
In Vivo Studies in Alzheimer's Disease Models
-
Animal Model: TgCRND8 mice, which overexpress a mutant human amyloid precursor protein and develop amyloid plaques and cognitive deficits.[23]
-
Treatment Regimen: Intracerebroventricular (ICV) or intraperitoneal (IP) administration of the amylin antagonist (e.g., AC253 or cyclic AC253). For example, cyclic AC253 was administered intraperitoneally three times a week for 10 weeks.[24]
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[5]
-
Training Phase: Mice are trained over several days to find the hidden platform using spatial cues around the pool. Each mouse undergoes multiple trials per day, starting from different quadrants of the pool.[6]
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.[25]
-
Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed to assess cognitive function.
-
-
Immunohistochemistry:
-
After the behavioral testing, mice are euthanized, and their brains are collected.
-
Brain tissue is sectioned and stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Other markers for neuroinflammation (e.g., Iba1 for microglia) and synaptic integrity can also be assessed.[24]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of Acetyl-Amylin (8-37).
Conclusion
Preliminary studies on Acetyl-Amylin (8-37) and its more potent analogs, such as AC187 and cyclic AC253, have demonstrated their significant potential as amylin receptor antagonists. Their ability to modulate amylin signaling pathways has shown promise in preclinical models of metabolic and neurodegenerative diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. Future investigations should focus on elucidating the precise mechanisms of action of these antagonists in different disease contexts and on optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications. The visualization of the signaling pathways and experimental workflows offers a clear framework for designing and interpreting future studies aimed at harnessing the therapeutic potential of amylin receptor antagonism.
References
- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. noldus.com [noldus.com]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 13. Analysis of the role of the conserved disulfide in amyloid formation by human IAPP in homogenous and heterogeneous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. mdpi.com [mdpi.com]
- 19. SH-SY5Y culturing [protocols.io]
- 20. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
- 23. Insights on the Use of Transgenic Mice Models in Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Acetyl-Amylin (8-37) to Amylin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of Acetyl-Amylin (8-37) to amylin receptors. The content herein is curated to offer a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the associated cellular signaling pathways.
Core Concepts in Amylin Receptor Pharmacology
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a significant role in glucose homeostasis. Its biological effects are mediated through a family of G protein-coupled receptors (GPCRs). These receptors are unique heterodimeric complexes formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs). This association gives rise to three distinct amylin receptor subtypes:
-
AMY1 Receptor: Composed of CTR and RAMP1.
-
AMY2 Receptor: Composed of CTR and RAMP2.
-
AMY3 Receptor: Composed of CTR and RAMP3.
Acetyl-Amylin (8-37) is a truncated and N-terminally acetylated analogue of human amylin. The fragment Amylin (8-37) is known to be a weak amylin receptor (AMY) antagonist[1]. N-terminal acetylation of Amylin (8-37) has been shown to result in a more than 10-fold increase in potency. This modification removes the positive charge at the N-terminus, which is thought to enhance the helical propensity of the peptide and improve its antagonistic activity.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative and qualitative data for the binding affinity of Acetyl-Amylin (8-37) and related compounds to amylin receptors. Direct quantitative values for Acetyl-Amylin (8-37) across all receptor subtypes are not extensively available in the literature; therefore, data for the parent compound Amylin (8-37) and the potent acetylated antagonist AC187 are provided for comparative context.
| Compound | Receptor Subtype/System | Binding Affinity Metric | Value | Reference |
| Acetyl-Amylin (8-37) | Amylin Receptors | Potency vs. Amylin (8-37) | >10-fold increase | |
| Amylin (8-37) (rat) | Amylin Receptors | Antagonist Activity | Weak Antagonist | [1] |
| Amylin (8-37) (rat) | rAMY1(a) vs. rAMY3(a) | Comparative Efficacy | More effective at rAMY1(a) | |
| Amylin (8-37) (rat) | MCF-7 cells (human) | Potency vs. human Amylin (1-37) | 36-fold less potent | [2] |
| AC187 (acetylated analogue) | Amylin Receptor | IC50 | 0.48 nM | [3] |
| AC187 (acetylated analogue) | Amylin Receptor | Ki | 0.275 nM | [3] |
Amylin Receptor Signaling Pathway
Upon agonist binding, the amylin receptor initiates a canonical G protein-coupled receptor signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activation of the amylin receptor can also lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), indicating the involvement of the MAPK/ERK pathway.
Experimental Protocols: Competition Radioligand Binding Assay
To determine the binding affinity (Ki) of a non-radiolabeled compound like Acetyl-Amylin (8-37), a competition radioligand binding assay is the standard method. This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
I. Materials and Reagents
-
Cell Culture: HEK293 or COS-7 cells transiently or stably expressing the human calcitonin receptor (CTR) and the desired RAMP (RAMP1, RAMP2, or RAMP3).
-
Radioligand: A high-affinity radiolabeled ligand for the amylin receptor, such as [¹²⁵I]-labeled rat amylin or [¹²⁵I]-CGRP.
-
Test Compound: Acetyl-Amylin (8-37) of high purity (≥95%).
-
Binding Buffer: DMEM supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis Buffer (for membrane preparation): Cold 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.
-
Scintillation Fluid.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Filtration apparatus.
-
Gamma counter.
II. Experimental Workflow
The following diagram illustrates the typical workflow for a competition radioligand binding assay.
III. Detailed Protocol Steps
-
Cell/Membrane Preparation:
-
For whole-cell assays, seed cells expressing the target amylin receptor subtype into 96-well plates and grow to confluence.
-
For membrane preparations, harvest cells, homogenize in cold lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the cell membranes or wash the whole cells with binding buffer.
-
Add increasing concentrations of the unlabeled test compound (Acetyl-Amylin (8-37)).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled native amylin).
-
-
Incubation:
-
Add a fixed concentration of the radiolabeled ligand to all wells. The concentration is typically close to its dissociation constant (Kd).
-
Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at 37°C).
-
-
Separation and Counting:
-
Terminate the incubation by rapidly filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to minimize dissociation of the bound ligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity of each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration (Acetyl-Amylin (8-37)).
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This comprehensive approach allows for the precise determination of the binding affinity of Acetyl-Amylin (8-37) at each of the amylin receptor subtypes, providing crucial data for drug development and pharmacological research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Acetyl-Amylin (8-37) (Human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying, promoting satiety, and inhibiting glucagon (B607659) secretion. The human variant of amylin has a high propensity to aggregate and form amyloid fibrils, a pathological hallmark of type 2 diabetes. Acetyl-Amylin (8-37) (human) is a C-terminally amidated, N-terminally acetylated synthetic fragment of human amylin. It lacks the N-terminal residues responsible for amyloid formation while retaining the ability to bind to the amylin receptor. Consequently, it acts as a potent and specific antagonist of the amylin receptor, making it a valuable tool for studying the physiological and pathological roles of amylin.
These application notes provide detailed protocols for the chemical synthesis and purification of Acetyl-Amylin (8-37) (human), a critical reagent in metabolic research and drug development.
Synthesis and Purification Overview
The synthesis of Acetyl-Amylin (8-37) is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of amylin and its analogues can be challenging due to the hydrophobic nature of the peptide, which can lead to aggregation on the solid support and low yields.[1][2] Strategies to mitigate these issues include the use of specialized resins, pseudoproline dipeptides to disrupt secondary structure formation, and optimized solvent systems.[3][4]
Purification is predominantly accomplished by reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.
Experimental Workflow
Caption: Workflow for the synthesis and purification of Acetyl-Amylin (8-37).
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of Acetyl-Amylin (8-37) (human). Actual results may vary depending on the specific synthesis strategy and equipment used.
Table 1: Synthesis Parameters and Expected Yield
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [5] |
| Resin Type | Rink Amide | Generic SPPS Protocols |
| Resin Loading | 0.3 - 0.7 mmol/g | Generic SPPS Protocols |
| Coupling Reagents | HBTU/HOBt/DIPEA | Generic SPPS Protocols |
| Crude Peptide Yield | 50 - 70% | Estimated |
| Final Purified Yield | 10 - 30% | Estimated |
Table 2: Purification and Quality Control Parameters
| Parameter | Value | Reference |
| Purification Method | Reversed-Phase HPLC | [1][2] |
| Column | C8 or C18, 5-10 µm, 100-300 Å | Generic HPLC Protocols |
| Mobile Phase A | 0.1% TFA in Water | [5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | [5] |
| Gradient | 20-50% B over 30-60 min | Estimated for this peptide |
| Final Purity | >95% | [][7] |
| Identity Confirmation | Mass Spectrometry (ESI-MS) | [8] |
| Expected Mass (M+H)+ | ~3225.6 Da | [][9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol describes the manual synthesis of Acetyl-Amylin (8-37) on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence of Amylin (8-37) (Sequence: ATQRLANFLVHSSNNFGAILSSTNVGSNTY).
-
Note on Difficult Couplings: For hydrophobic sequences prone to aggregation, consider using pseudoproline dipeptides at appropriate positions (e.g., Ser-Ser, Ala-Thr) to improve synthesis efficiency.[3][8]
5. N-terminal Acetylation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (as per step 2), wash the resin with DMF.
-
Add a solution of 20% acetic anhydride (B1165640) and 1% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
Protocol 2: Crude Peptide Precipitation and Purification
1. Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide will form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
2. RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water. For peptides with low solubility, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be an effective solubilizing agent.[1][2]
-
Filter the solution to remove any particulates.
-
Equilibrate the preparative RP-HPLC column (e.g., C8 or C18) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 20% to 50% Solvent B over 30-60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
3. Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry (e.g., ESI-MS).
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Store the lyophilized peptide at -20°C or lower.
Amylin Receptor Signaling Pathway
Acetyl-Amylin (8-37) is an antagonist of the amylin receptor. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[10][11] Binding of the endogenous agonist, amylin, to this receptor complex activates G-protein signaling, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase and subsequent downstream cellular responses.[12] As an antagonist, Acetyl-Amylin (8-37) binds to the amylin receptor but does not elicit a signaling cascade, thereby blocking the effects of endogenous amylin.[][13]
Caption: Antagonism of the Amylin Receptor by Acetyl-Amylin (8-37).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Ac-Amylin (8-37), human - Elabscience® [elabscience.com]
- 8. escholarship.org [escholarship.org]
- 9. SBP0018 - N-Acetyl-Amylin (8-37), human - Severn Biotech [severnbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novonordiskmedical.com [novonordiskmedical.com]
- 13. Acetyl-Amylin (8-37) (human)|Amylin Antagonist [benchchem.com]
Application Notes and Protocols for In Vitro Application of Acetyl-Amylin (8-37)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Amylin (8-37) is a truncated peptide analog of the pancreatic hormone amylin. It functions as a competitive antagonist at the amylin receptor, which is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[][2][3][4]. Due to its antagonistic properties, Acetyl-Amylin (8-37) is a valuable tool for studying the physiological roles of amylin and for investigating the therapeutic potential of amylin receptor blockade in various diseases, including metabolic disorders and neurodegenerative diseases[4][5][6][7]. The N-terminal acetylation of Amylin (8-37) has been shown to increase its potency compared to the non-acetylated form[8][9].
These application notes provide detailed protocols for the in vitro use of Acetyl-Amylin (8-37) in cell culture, including reconstitution, storage, and application in various experimental assays.
Product Information
-
Product Name: Acetyl-Amylin (8-37)
-
Synonyms: Acetyl-IAPP (8-37)
-
Appearance: Lyophilized white powder
-
Molecular Formula (mouse, rat): C₁₄₂H₂₂₉N₄₃O₄₄[10]
-
Molecular Weight (mouse, rat): 3242.6 g/mol [10]
-
Purity: ≥95%
-
Storage: Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Reagent Preparation and Storage
3.1. Reconstitution of Lyophilized Peptide
It is crucial to handle the peptide under sterile conditions to prevent contamination of cell cultures.
-
Solvent Selection: Acetyl-Amylin (8-37) is a peptide and its solubility can vary. A common initial solvent is sterile distilled water or a buffer solution. For peptides that are difficult to dissolve, a small amount of a solvent like DMSO or DMF can be used before diluting with the aqueous buffer. However, it is essential to check the solvent tolerance of the specific cell line being used, as high concentrations of organic solvents can be toxic.
-
Reconstitution Protocol:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Under a sterile hood, add the appropriate volume of sterile solvent to the vial to achieve a desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
-
For some applications, Amylin (8-37) has been reconstituted from a lyophilized state (after being aliquoted from 1,1,1,3,3,3-hexafluoro-2-propanol) in 10 mM phosphate (B84403) buffer (pH 7.4)[11].
-
3.2. Storage of Reconstituted Peptide
-
Short-term storage: Store the reconstituted peptide solution at 4°C for up to one week.
-
Long-term storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
In Vitro Applications and Experimental Protocols
Acetyl-Amylin (8-37) is primarily used as a selective antagonist to block the effects of amylin or amylin receptor agonists in various in vitro models.
4.1. Cell Culture Models
A variety of cell lines can be used to study the effects of Acetyl-Amylin (8-37), depending on the research question. The choice of cell line should be based on the expression of the amylin receptor (CTR/RAMP complex).
-
Pancreatic β-cells: Rat insulinoma RIN-m5F cells are a relevant model to study amylin-induced cytotoxicity and the protective effects of antagonists[11][12].
-
Skeletal Muscle Cells: Isolated soleus muscle strips have been used to investigate the effects of amylin and its antagonists on insulin-stimulated glycogen (B147801) synthesis[13][14].
-
Neuronal Cells: Primary cultures of rat cholinergic basal forebrain neurons are suitable for studying the neurotoxic effects of amyloid-β (Aβ) and the neuroprotective role of amylin receptor antagonists[6].
-
Endothelial Cells: The bEnd3 cell line, a mouse brain endothelioma line, can be used to model the blood-brain barrier and study the transport of molecules like Aβ[15].
-
Recombinant Cell Lines: CHO-K1 or Cos-7 cells transiently or stably expressing different combinations of the calcitonin receptor and RAMPs (RAMP1, RAMP2, or RAMP3) are excellent tools for dissecting the pharmacology of specific amylin receptor subtypes (AMY1, AMY2, and AMY3)[3][8].
4.2. Experimental Protocols
4.2.1. General Experimental Workflow for Antagonism Studies
The following diagram illustrates a typical workflow for assessing the antagonistic activity of Acetyl-Amylin (8-37).
4.2.2. Protocol for cAMP Measurement Assay
This protocol is designed to measure the ability of Acetyl-Amylin (8-37) to inhibit amylin-induced cyclic AMP (cAMP) production.
-
Cell Seeding: Seed cells (e.g., CHO-K1 cells expressing AMY1 receptors) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist:
-
Wash the cells once with serum-free medium.
-
Add fresh serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.
-
Add varying concentrations of Acetyl-Amylin (8-37) to the wells. Include a vehicle control (medium with no antagonist). Incubate for 15-30 minutes.
-
-
Stimulation with Agonist:
-
Add a fixed concentration of amylin (or another amylin receptor agonist) to the wells. This concentration should be one that elicits a submaximal response (e.g., EC₈₀) to allow for the detection of inhibition.
-
Include control wells with no agonist (basal) and with agonist but no antagonist (maximal stimulation).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the maximal amylin-stimulated response.
-
Plot the normalized response against the log concentration of Acetyl-Amylin (8-37) to determine the IC₅₀ value.
-
4.2.3. Protocol for Cell Viability Assay (MTT or XTT)
This protocol assesses the ability of Acetyl-Amylin (8-37) to protect cells from amylin-induced cytotoxicity.
-
Cell Seeding: Seed cells (e.g., RIN-m5F) in a 96-well plate and culture for 24 hours[11].
-
Treatment:
-
Treat the cells with a cytotoxic concentration of amylin (e.g., 75 µM human amylin (8-37)) in the presence or absence of varying concentrations of Acetyl-Amylin (8-37)[11].
-
Include control wells with vehicle only, Acetyl-Amylin (8-37) alone, and amylin alone.
-
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours)[11].
-
Cell Viability Measurement:
-
Add MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or a soluble formazan product (XTT).
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
-
Compare the viability of cells treated with amylin alone to those co-treated with Acetyl-Amylin (8-37).
-
Quantitative Data Summary
The following tables summarize quantitative data for Amylin (8-37) and related compounds from various in vitro studies. Note that N-terminal acetylation of Amylin (8-37) can increase its potency.
Table 1: In Vitro Concentrations of Amylin (8-37) Used in Cellular Assays
| Cell Line/Model | Assay | Compound | Concentration | Observed Effect | Reference |
| Isolated rat soleus muscle | Glycogen synthesis | Rat Amylin-(8–37) | 10 µM | No effect on basal or insulin-stimulated glycogen synthesis in the absence of amylin. Blocked amylin-induced inhibition of glycogen synthesis. | [13][14] |
| Rat insulinoma RIN-m5F cells | Cell viability (XTT) | Human Amylin (8–37) | 75 µM | 18% reduction in cell viability after 48 hours. | [11][12] |
| bEnd3 cells | 125I-Aβ40 uptake | AC187 (amylin antagonist) | 5 µM | Pre-treatment completely inhibited the effect of amylin on Aβ cellular internalization. | [15] |
| Primary rat cholinergic neurons | Neurotoxicity | AC187 (amylin antagonist) | Not specified | Blocks Aβ-induced neurotoxicity and improves neuronal survival. | [6] |
Table 2: Binding Affinities and Potencies of Amylin Analogs
| Receptor/Cell Line | Assay | Compound | Ki / IC₅₀ / EC₅₀ | Reference |
| Amylin Receptor | Antagonism | AC 187 | IC₅₀ = 0.48 nM, Ki = 0.275 nM | [4] |
| Amylin Receptor | Antagonism | Cyclic AC253 | IC₅₀ = 0.3 µM | [4] |
| MCF-7 cells | cAMP stimulation | sCT(8–32) | Ki = 1.24 ± 0.54 nM (vs human amylin) | [16] |
| MCF-7 cells | [125I]Amylin binding | Rat Amylin(8–37) | 36-fold less potent than human amylin(1–37) | [16] |
Signaling Pathway
Amylin receptors are GPCRs that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling cascade can then activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Troubleshooting
-
Low Peptide Activity:
-
Improper Storage: Ensure the peptide has been stored correctly at -20°C (lyophilized) or -80°C (reconstituted) and has not undergone multiple freeze-thaw cycles.
-
Incorrect Reconstitution: Verify the correct solvent was used and that the peptide is fully dissolved.
-
Peptide Degradation: Use fresh aliquots for each experiment.
-
-
High Background in Assays:
-
Solvent Effects: Ensure the final concentration of any organic solvent (e.g., DMSO) is low and consistent across all wells, including controls.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect signaling pathways.
-
-
Inconsistent Results:
-
Pipetting Errors: Use calibrated pipettes and be precise with additions, especially for potent peptides.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.
-
This document provides a comprehensive guide for the in vitro application of Acetyl-Amylin (8-37). Researchers should always optimize conditions for their specific cell type and experimental setup.
References
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amylin (8-37), rat, mouse - 1 mg [eurogentec.com]
- 6. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons | Journal of Neuroscience [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetyl-Amylin (8-37) (mouse, rat) | 178603-82-2 | FA110335 [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Amylin Enhances Amyloid-β Peptide Brain to Blood Efflux Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Acetyl-Amylin (8-37) (human) in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Acetyl-Amylin (8-37) (human) is a potent and selective antagonist of the amylin receptor. Amylin, a pancreatic β-cell hormone co-secreted with insulin (B600854), plays a significant role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety.[1][2][3] In disease states such as type 2 diabetes, amylin signaling can be dysregulated. Acetyl-Amylin (8-37) serves as a critical research tool to investigate the physiological and pathophysiological roles of endogenous amylin in animal models of diabetes and obesity.[4] This document provides detailed application notes and protocols for its use in such models.
Mechanism of Action:
Amylin exerts its effects by binding to a complex receptor system composed of the calcitonin receptor (CTR) at its core, associated with one of three receptor activity-modifying proteins (RAMPs).[5][6][7] This association confers high affinity for amylin.[7] Acetyl-Amylin (8-37) acts as a competitive antagonist at these receptors, blocking the downstream signaling cascades initiated by endogenous amylin.[] The primary signaling pathway involves the activation of G-proteins, leading to the production of cyclic AMP (cAMP).[9]
Data Presentation
The following tables summarize quantitative data from key studies utilizing amylin antagonists in rodent models of metabolic disease.
Table 1: Effects of Amylin Antagonists on Food Intake and Body Weight
| Animal Model | Compound | Dose & Administration Route | Duration | Key Findings | Reference |
| Obese Zucker (fa/fa) rats | AC187 (Acetyl-Amylin (8-37)) | 10 µg/kg/h via chronic intraperitoneal infusion | 8 days | Significantly increased dark phase and total food intake. No significant effect on body weight gain. | [10] |
| Lean control rats | AC187 (Acetyl-Amylin (8-37)) | 10 µg/kg/h via chronic intraperitoneal infusion | 8 days | No significant effect on food intake or body weight gain. | [10] |
Table 2: Effects of Amylin Antagonists on Glucose Metabolism and Insulin Sensitivity
| Animal Model | Compound | Dose & Administration Route | Experimental Setting | Key Findings | Reference |
| Normal and insulin-resistant (hGH-infused) rats | Rat Amylin (8-37) | 0.125 µmol/h infusion | Hyperinsulinemic-euglycemic clamp | Reduced plasma insulin, enhanced whole-body and muscle insulin sensitivity. Corrected hGH-induced liver insulin resistance. | [11][12] |
| Sprague-Dawley rats | AC187 | 30 mg/mL | Euglycemic, hyperinsulinemic clamps | Increased glucagon concentration. | [13] |
| Sprague-Dawley rats | AC187 | Pre-treatment before glucose load | Intravenous glucose tolerance test | Suppressed the rise in plasma lactate (B86563) following a glucose load. |
Experimental Protocols
Protocol 1: Chronic Infusion for Food Intake Studies in Zucker Rats
This protocol is adapted from studies investigating the long-term effects of amylin antagonism on feeding behavior.[10]
1. Animal Model:
-
Male obese Zucker (fa/fa) rats and lean littermates.
-
House individually in metabolic cages to monitor food and water intake accurately.
-
Maintain on a 12:12-h light-dark cycle.
2. Materials:
-
Acetyl-Amylin (8-37) (human) or AC187.
-
Sterile saline (0.9% NaCl).
-
Osmotic minipumps (e.g., Alzet).
-
Surgical instruments for implantation.
3. Preparation of Infusion Solution:
-
Dissolve Acetyl-Amylin (8-37) in sterile saline to achieve the desired delivery rate (e.g., 10 µg/kg/h).
-
Prepare vehicle-filled pumps with sterile saline only for the control group.
-
Fill osmotic minipumps according to the manufacturer's instructions.
4. Surgical Procedure (Minipump Implantation):
-
Anesthetize the rats (e.g., with isoflurane).
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Insert the filled osmotic minipump subcutaneously.
-
Close the incision with sutures or wound clips.
-
Allow a recovery period before starting the experiment.
5. Experimental Workflow:
-
Monitor daily food intake and body weight for the duration of the infusion (e.g., 8 days).
-
At the end of the study, animals can be euthanized for tissue and plasma collection.
Experimental workflow for chronic infusion studies.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp to Assess Insulin Sensitivity
This protocol is based on methodologies used to evaluate the effects of amylin antagonists on glucose metabolism.[11][12][14]
1. Animal Model:
-
Sprague-Dawley rats or other relevant diabetic models (e.g., human growth hormone-infused rats for insulin resistance).
-
Perform vascular surgery to implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) prior to the clamp experiment.[14]
2. Materials:
-
Acetyl-Amylin (8-37) (human).
-
Humulin R (insulin).
-
Dextrose solution (e.g., 20%).
-
Heparinized saline.
-
Blood glucose meter and strips.
-
Syringe pumps.
3. Preparation of Infusion Solutions:
-
Prepare an insulin solution for the clamp (e.g., to deliver 100 mU/l).
-
Dissolve Acetyl-Amylin (8-37) in saline for infusion at the desired rate (e.g., 0.125 µmol/h).
-
Prepare a saline-only infusion for the control group.
4. Experimental Procedure:
-
Fast the rats overnight.
-
Begin a continuous infusion of Acetyl-Amylin (8-37) or saline.
-
After a lead-in period (e.g., 3.75 hours), start the hyperinsulinemic-euglycemic clamp.
-
Infuse insulin at a constant rate.
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Adjust the infusion rate of the dextrose solution to maintain euglycemia (target blood glucose level).
-
The clamp is typically run for 2 hours once a steady state of glucose infusion is reached.
-
Collect blood samples at baseline and throughout the clamp for analysis of insulin, glucagon, and other metabolites.
5. Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Analyze plasma samples to determine the effects of Acetyl-Amylin (8-37) on hormone and metabolite levels.
Workflow for the hyperinsulinemic-euglycemic clamp.
Signaling Pathways
Acetyl-Amylin (8-37) blocks the amylin signaling pathway. The diagram below illustrates the mechanism of action of amylin and its blockade by the antagonist.
Amylin receptor signaling and antagonism.
Important Considerations
-
Human vs. Rat Amylin (8-37): While the user specified the human form, many studies utilize the rat sequence. Rat amylin is not amyloidogenic, unlike the human form, which can be a significant advantage in preventing peptide aggregation and ensuring consistent results in solution-based experiments.[15] The biological activity of the (8-37) fragment as an antagonist is largely conserved between species.
-
Peptide Stability and Preparation: Acetyl-Amylin (8-37) is a peptide and should be handled with care to avoid degradation. Store lyophilized peptide at -20°C or -80°C. For in vivo studies, dissolve in sterile, pyrogen-free saline or another appropriate vehicle immediately before use.
-
Choice of Animal Model: The selection of the animal model is critical and depends on the research question. Zucker fa/fa rats are a model of hyperphagia and obesity with hyperamylinemia.[10] Models of insulin resistance can be induced, for example, by human growth hormone (hGH) infusion.[11][12]
-
Controls: Appropriate control groups are essential for data interpretation. These should include a vehicle-treated group to control for the effects of the administration procedure.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as dosages and timings, based on their experimental goals and in accordance with institutional animal care and use guidelines.
References
- 1. What are amylin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novonordiskmedical.com [novonordiskmedical.com]
- 10. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antagonist Activity of Acetyl-Amylin (8-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a significant role in glucose homeostasis and appetite regulation.[1] Its receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), represents a key therapeutic target for metabolic diseases.[1][2] Acetyl-Amylin (8-37), a truncated analog of amylin, acts as a specific antagonist at the amylin receptor and is a critical tool for elucidating the physiological roles of endogenous amylin and for the development of novel therapeutics.[1][3]
These application notes provide detailed protocols for various in vitro and in vivo techniques to characterize the antagonist activity of Acetyl-Amylin (8-37). The methodologies described herein are essential for researchers in academia and the pharmaceutical industry engaged in metabolic disease research and drug discovery.
Amylin Receptor Signaling Pathways
Amylin receptors (AMY1, AMY2, and AMY3) are G protein-coupled receptors (GPCRs) formed by the association of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMPs 1, 2, or 3, respectively).[2] Upon agonist binding, these receptors primarily couple to Gαs and Gαq proteins, initiating downstream signaling cascades that lead to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the mobilization of intracellular calcium ([Ca2+]i).[1][4] These events, in turn, can trigger further downstream effects, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] Acetyl-Amylin (8-37) exerts its antagonist effect by competitively binding to the amylin receptor, thereby preventing the conformational changes required for G protein activation and subsequent downstream signaling.
Figure 1: Amylin Receptor Signaling Cascade.
Data Presentation: Antagonist Activity of Acetyl-Amylin (8-37)
The antagonist potency of Acetyl-Amylin (8-37) can be quantified using various parameters such as IC50, Ki, and pA2 values, depending on the assay format. The following tables summarize representative quantitative data from different studies.
Table 1: In Vitro Antagonist Activity of Acetyl-Amylin (8-37) at Amylin Receptors
| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value | Reference |
| cAMP Accumulation | MCF-7 cells | Human Amylin | Ki | 1.24 ± 0.54 nM | [5] |
| Radioligand Binding | Rat Nucleus Accumbens | [125I]Amylin | IC50 | 0.48 nM | [1] |
| Radioligand Binding | Rat Nucleus Accumbens | [125I]Amylin | Ki | 0.275 nM | [1] |
Table 2: In Vivo Antagonist Activity of Acetyl-Amylin (8-37)
| Assay Type | Animal Model | Measured Effect | Dose/Concentration | Result | Reference |
| Food Intake | Non-food-deprived rats | Attenuation of amylin-induced anorexia | 500 pmol/kg/min | ~50% attenuation | [6] |
| Food Intake | Non-food-deprived rats | Stimulation of food intake | 60-2000 pmol/kg/min | Dose-dependent increase | [7] |
| Food Intake | Rats (i3vt infusion) | Increased 4-hour food intake | 250 and 1000 pmol | Significant increase | [3][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay measures the ability of Acetyl-Amylin (8-37) to inhibit agonist-induced production of cyclic AMP (cAMP).
Figure 2: cAMP Accumulation Assay Workflow.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing amylin receptors (e.g., HEK293, CHO, or MCF-7 cells) in appropriate media. Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Antagonist Pre-incubation: Wash the cells with serum-free media. Add increasing concentrations of Acetyl-Amylin (8-37) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an amylin receptor agonist (e.g., human amylin, typically at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. Measure intracellular cAMP levels using a suitable method such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Acetyl-Amylin (8-37) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the inhibition of agonist-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Preparation and Dye Loading: Seed cells expressing amylin receptors in black-walled, clear-bottom 96- or 384-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes at 37°C.[9][10]
-
Antagonist Addition: Add varying concentrations of Acetyl-Amylin (8-37) to the wells.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[11][12] After establishing a baseline fluorescence reading, inject a fixed concentration of an amylin receptor agonist (e.g., human amylin at its EC80 concentration) into each well. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the Acetyl-Amylin (8-37) concentration and fit to a dose-response curve to calculate the IC50.
This assay quantifies the inhibition of agonist-induced phosphorylation of ERK1/2.
Figure 3: ERK1/2 Phosphorylation Assay Workflow.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells in 6- or 12-well plates. Prior to the experiment, serum-starve the cells for 4-16 hours to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Pre-treat the cells with different concentrations of Acetyl-Amylin (8-37) for 1-2 hours at 37°C.[13]
-
Agonist Stimulation: Add an amylin receptor agonist at its EC80 concentration and incubate for 5-15 minutes at room temperature.[13]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Detection of Phosphorylated and Total ERK1/2:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Visualize the bands using a secondary antibody conjugated to a detectable enzyme.[14]
-
ELISA/HTRF: Use a commercially available kit to quantify p-ERK and total ERK in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or fluorescence/luminescence signals (ELISA/HTRF). Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized data against the logarithm of the antagonist concentration to determine the IC50.[14]
This assay directly measures the ability of Acetyl-Amylin (8-37) to compete with a radiolabeled ligand for binding to the amylin receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing amylin receptors.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled amylin analog (e.g., [125I]Bolton-Hunter rat amylin) and increasing concentrations of unlabeled Acetyl-Amylin (8-37).[15]
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Acetyl-Amylin (8-37) concentration. Fit the data to a one-site competition model to determine the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo and Ex Vivo Assays
This in vivo assay assesses the ability of Acetyl-Amylin (8-37) to block the anorexic effect of amylin or to stimulate food intake when administered alone.[6][7]
Protocol:
-
Animal Acclimatization: House rodents (e.g., rats or mice) individually and acclimatize them to the experimental conditions, including any necessary surgical procedures for cannula implantation for intracerebroventricular (i3vt) administration.[3][8]
-
Administration of Compounds: Administer Acetyl-Amylin (8-37) via a suitable route (e.g., intravenous, intraperitoneal, or i3vt) at various doses.[3][6] For antagonist studies, co-administer with a fixed dose of an amylin agonist.
-
Food Intake Monitoring: Provide a pre-weighed amount of food and monitor food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[16]
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
This ex vivo assay measures the ability of Acetyl-Amylin (8-37) to reverse the inhibitory effect of amylin on insulin-stimulated glycogen (B147801) synthesis in isolated soleus muscle.
Protocol:
-
Muscle Isolation: Isolate soleus muscles from rats and pre-incubate them in a suitable buffer.
-
Incubation with Peptides: Incubate the muscles with insulin, amylin, and varying concentrations of Acetyl-Amylin (8-37).
-
Glycogen Synthesis Measurement: Add radiolabeled glucose (e.g., [14C]glucose) to the incubation medium. After a defined period, terminate the incubation, and process the muscle tissue to isolate glycogen. Measure the incorporation of radiolabeled glucose into glycogen using liquid scintillation counting.
-
Data Analysis: Express the rate of glycogen synthesis as a function of the concentration of Acetyl-Amylin (8-37) and determine its potency in reversing the amylin-induced inhibition.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively measure the antagonist activity of Acetyl-Amylin (8-37). The selection of the appropriate assay will depend on the specific research question, available resources, and desired throughput. A thorough characterization using a combination of in vitro and in vivo models is crucial for understanding the pharmacological profile of this important research tool and for the development of novel amylin receptor modulators.
References
- 1. Amylin Receptor — TargetMol Chemicals [targetmol.com]
- 2. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. intracellular calcium assay [protocols.io]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Autoradiographic distribution and receptor binding profile of [125I]Bolton Hunter-rat amylin binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food intake behavior protocol [protocols.io]
Application of Acetyl-Amylin (8-37) in cAMP measurement assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. It exerts its effects by binding to amylin receptors (AMY), which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[1][2][] Amylin receptor activation is coupled to the Gs alpha-subunit of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[][4] This signaling cascade makes the measurement of cAMP a robust method for studying amylin receptor pharmacology.
Acetyl-Amylin (8-37) is a truncated analog of human amylin and a specific amylin receptor antagonist.[4] By competitively binding to amylin receptors, it blocks the downstream signaling initiated by amylin or its agonists, thereby inhibiting cAMP production.[] This property makes Acetyl-Amylin (8-37) an invaluable tool for researchers studying the physiological roles of amylin and for the development of novel therapeutics targeting metabolic diseases such as diabetes and obesity.[1]
These application notes provide a detailed protocol for utilizing Acetyl-Amylin (8-37) in cAMP measurement assays to determine its antagonist potency.
Principle of the Assay
The application of Acetyl-Amylin (8-37) in cAMP measurement assays is based on its ability to competitively antagonize the activation of amylin receptors by an agonist. The intracellular accumulation of cAMP is used as a direct measure of receptor activation. In this assay, cells expressing amylin receptors are co-incubated with a known concentration of an amylin receptor agonist (e.g., human amylin) and varying concentrations of the antagonist, Acetyl-Amylin (8-37). The concentration-dependent inhibition of agonist-induced cAMP production by Acetyl-Amylin (8-37) allows for the determination of its inhibitory potency, typically expressed as an IC50 value.
The quantification of cAMP can be achieved through various commercially available assay kits, which are often based on principles such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the amylin receptor signaling pathway and the general experimental workflow for a cAMP measurement assay using Acetyl-Amylin (8-37).
Figure 1. Amylin Receptor Signaling Pathway.
Figure 2. Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cells expressing amylin receptors (e.g., HEK293 or CHO cells stably transfected with CTR and a RAMP)
-
Cell culture medium (e.g., DMEM or F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Acetyl-Amylin (8-37) (human)
-
Amylin receptor agonist (e.g., human amylin or pramlintide)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (provided with cAMP assay kit)
-
cAMP assay kit (e.g., competitive ELISA or TR-FRET based)
-
96-well microplates (cell culture treated and assay specific)
-
Microplate reader
Preparation of Reagents
-
Acetyl-Amylin (8-37) Stock Solution: Dissolve Acetyl-Amylin (8-37) in a suitable solvent, such as sterile water or DMSO, to prepare a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Agonist Stock Solution: Prepare a stock solution of the amylin receptor agonist in a similar manner to the antagonist.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of Acetyl-Amylin (8-37) and a fixed concentration of the agonist in assay buffer (typically cell culture medium without serum, supplemented with a PDE inhibitor like IBMX). The final concentration of the agonist should be at or near its EC80 for cAMP production to ensure a robust signal window for inhibition.
Cell Culture and Seeding
-
Culture cells expressing amylin receptors in appropriate cell culture medium in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells and seed them into a 96-well cell culture plate at an optimized density. The optimal cell number per well should be determined empirically for each cell line to ensure that the cAMP signal is within the linear range of the assay kit.
-
Incubate the plate overnight to allow for cell attachment.
cAMP Measurement Assay (Antagonist Mode)
-
Pre-treatment with Antagonist:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the serially diluted Acetyl-Amylin (8-37) solutions to the respective wells. Include wells with assay buffer only as a control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Agonist:
-
Add the fixed concentration of the amylin receptor agonist to all wells, except for the negative control wells (which receive only assay buffer).
-
Incubate the plate for a specified period (e.g., 30 minutes) at 37°C. This incubation time should be optimized to achieve maximal cAMP production.
-
-
Cell Lysis:
-
After the stimulation period, remove the medium and lyse the cells by adding the cell lysis buffer provided in the cAMP assay kit.
-
Incubate for the time recommended in the kit's protocol to ensure complete lysis and release of intracellular cAMP.
-
-
cAMP Quantification:
-
Perform the cAMP quantification assay according to the manufacturer's instructions for the specific kit being used (e.g., competitive ELISA or TR-FRET). This typically involves transferring the cell lysates to the assay plate and following the kit's procedure for adding detection reagents and incubation.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the Acetyl-Amylin (8-37) concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value of Acetyl-Amylin (8-37). The IC50 is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced cAMP response.
Quantitative Data Summary
The following tables summarize the potency of Acetyl-Amylin (8-37) and other relevant amylin receptor ligands in cAMP and binding assays.
Table 1: Antagonist Potency (IC50) in cAMP Assays
| Compound | Receptor | Agonist Used | Cell Line | IC50 (nM) | Reference |
| AC187 (Acetyl-[Asn30, Tyr32]sCT(8-37)) | Amylin Receptor | Amylin | Not Specified | 0.48 | [5] |
| CGRP (8-37) | Amylin Receptor | Amylin | Not Specified | Weaker than AC187 | [6] |
| sCT (8-32) | Amylin Receptor | Amylin | Not Specified | Weaker than AC187 | [6] |
Note: AC187 is a well-characterized amylin antagonist, structurally related to Acetyl-Amylin (8-37), and its potency is provided here for comparative purposes.
Table 2: Ligand Binding Affinities (Ki) and Agonist Potencies (EC50)
| Compound | Receptor | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Reference |
| AC187 | Amylin Receptor | Binding Assay | Rat Nucleus Accumbens | 0.079 | - | [5] |
| Human Amylin | AMY1 | cAMP Assay | COS-7 | - | ~1 | [] |
| Pramlintide | AMY1 | cAMP Assay | COS-7 | - | ~1 | [] |
| Salmon Calcitonin | CTR | cAMP Assay | COS-7 | - | 0.166 | [4] |
Conclusion
Acetyl-Amylin (8-37) is a potent and specific antagonist of the amylin receptor. The cAMP measurement assay is a reliable and quantitative method to characterize the inhibitory activity of Acetyl-Amylin (8-37) and other potential amylin receptor modulators. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of metabolic drug discovery to effectively utilize Acetyl-Amylin (8-37) as a key research tool. The accurate determination of antagonist potency through these assays is a critical step in understanding the structure-activity relationships of amylin receptor ligands and in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Amylin Receptor — TargetMol Chemicals [targetmol.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of Acetyl-Amylin (8-37)
Introduction
Neurodegenerative diseases like Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal cells.[1] Pathological hallmarks of AD include the accumulation of amyloid-beta (Aβ) peptides.[2] Interestingly, the metabolic hormone Amylin, which is involved in glucose homeostasis, shares amyloidogenic properties with Aβ and its signaling pathways have become a target of interest in neurodegeneration research.[3][4] The Amylin receptor (AMYR), a heterodimer of the calcitonin receptor and a receptor-activity modifying protein (RAMP), is expressed in brain regions associated with cognition.[2]
There is a complex and somewhat paradoxical role for Amylin signaling in neuroprotection. Some studies suggest that Amylin analogues and receptor agonists, like pramlintide, have neuroprotective properties and can improve cognitive function in animal models of AD.[5][6] Conversely, other research indicates that Aβ toxicity may be expressed through the Amylin receptor, and that an antagonist could block these detrimental effects.[3][7]
Acetyl-Amylin (8-37), also known as AC187, is a potent and specific Amylin receptor antagonist.[3][8][9] It is a valuable pharmacological tool to investigate the role of the Amylin receptor in mediating neurotoxicity. These application notes provide a comprehensive experimental framework to study the potential neuroprotective effects of Acetyl-Amylin (8-37) against Aβ-induced toxicity in neuronal cell culture models.
Experimental Design and Workflow
The overall workflow for assessing the neuroprotective effects of Acetyl-Amylin (8-37) involves establishing an in vitro model of neurotoxicity, treating the cells with the compound, and then evaluating various cellular health and mechanistic endpoints.
Caption: Overall experimental workflow for assessing neuroprotection.
I. In Vitro Model of Aβ-Induced Neurotoxicity
1.1. Cell Line Selection For initial screening, human neuroblastoma cell lines like SH-SY5Y are suitable due to their ease of culture and human origin.[10] For more physiologically relevant data, primary neuronal cultures, such as those from rat cortex or basal forebrain, should be used for validation.[3][11] Advanced models using induced pluripotent stem cell (iPSC)-derived neurons from AD patients can also provide highly relevant human data.[12][13]
1.2. Induction of Neurotoxicity Amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₂, are directly implicated in Alzheimer's disease pathology and are known to induce neuronal cell death.[7] To prepare the toxic species, Aβ₁₋₄₂ peptide is typically "aged" or "oligomerized" by incubating it in culture medium or PBS for a period ranging from hours to days at 37°C to form soluble oligomers, which are considered the most neurotoxic species.
II. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells by quantifying the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692).[14]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Acetyl-Amylin (8-37)
-
Oligomerized Aβ₁₋₄₂
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Acetyl-Amylin (8-37) (e.g., 1 nM - 1 µM). Incubate for 2 hours.
-
Toxin Addition: Add oligomerized Aβ₁₋₄₂ (e.g., 10 µM final concentration) to the wells. Include control wells: untreated cells, cells with Aβ₁₋₄₂ alone, and cells with Acetyl-Amylin (8-37) alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Data Presentation:
| Treatment Group | Aβ₁₋₄₂ (10 µM) | Acetyl-Amylin (8-37) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | - | 1.25 ± 0.08 | 100 |
| Aβ₁₋₄₂ Alone | + | - | 0.61 ± 0.05 | 48.8 |
| Compound Alone | - | 1 µM | 1.23 ± 0.09 | 98.4 |
| Aβ + Compound | + | 100 nM | 0.85 ± 0.07 | 68.0 |
| Aβ + Compound | + | 1 µM | 1.09 ± 0.06 | 87.2 |
Protocol 2: Assessment of Apoptosis by Hoechst Staining
This method uses the fluorescent nuclear dye Hoechst 33342 to identify apoptotic cells, which are characterized by condensed and fragmented chromatin.[3]
Materials:
-
Cells grown on glass coverslips or in imaging plates
-
Treatment reagents as in Protocol 1
-
Hoechst 33342 solution (10 mg/mL stock)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells on coverslips as described in Protocol 1.
-
Fixation: After the 24-hour incubation, wash the cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add Hoechst 33342 solution (diluted to 1 µg/mL in PBS) and incubate for 10 minutes in the dark.
-
Imaging: Wash the cells again with PBS and mount the coverslips onto microscope slides. Visualize under a fluorescence microscope. Healthy nuclei will appear large and uniformly stained, while apoptotic nuclei will be small, bright, and fragmented.
-
Quantification: Count the number of apoptotic and total cells in several random fields of view to determine the percentage of apoptotic cells.
Data Presentation:
| Treatment Group | Aβ₁₋₄₂ (10 µM) | Acetyl-Amylin (8-37) (1 µM) | Apoptotic Cells (%) (Mean ± SD) |
| Control | - | - | 3.2 ± 1.1 |
| Aβ₁₋₄₂ Alone | + | - | 45.8 ± 4.5 |
| Aβ + Compound | + | + | 12.5 ± 2.3 |
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX Green, which becomes fluorescent upon oxidation by ROS.[10][15]
Materials:
-
Cells in a 96-well black, clear-bottom plate
-
Treatment reagents as in Protocol 1
-
H2DCFDA or CellROX Green Reagent
-
Serum-free medium
-
Fluorescence microplate reader (e.g., Ex/Em ~485/535 nm for H2DCFDA)[10]
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in Protocol 1, but for a shorter duration (e.g., 6-12 hours), as ROS production is often an early event.
-
Probe Loading: After the treatment period, remove the media and wash the cells with sterile PBS.[10]
-
Load the cells with 10 µM H2DCFDA working solution in serum-free media.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe.[10] Add back PBS or serum-free media.
-
Measure the fluorescence intensity using a fluorescence microplate reader. Results are often expressed as a percentage increase over the control group.
Data Presentation:
| Treatment Group | Aβ₁₋₄₂ (10 µM) | Acetyl-Amylin (8-37) (1 µM) | Fluorescence Units (RFU) (Mean ± SD) | ROS Level (% of Control) |
| Control | - | - | 5,100 ± 450 | 100 |
| Aβ₁₋₄₂ Alone | + | - | 14,800 ± 1,200 | 290 |
| Aβ + Compound | + | + | 7,200 ± 680 | 141 |
Protocol 4: Western Blot for Pro-Survival Signaling Pathways (p-Akt, p-ERK)
Amylin signaling has been linked to the activation of pro-survival pathways like Akt and ERK1/2.[2][6] This protocol assesses whether Acetyl-Amylin (8-37) can modulate the Aβ-induced changes in the phosphorylation status of these kinases.
Materials:
-
Cells grown in 6-well plates
-
Treatment reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running apparatus
-
Transfer system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% nonfat milk or BSA in TBS-T)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with Aβ₁₋₄₂ and/or Acetyl-Amylin (8-37) for a short period (e.g., 15-60 minutes) to capture acute signaling events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of lysis buffer. Scrape the cells and collect the lysate.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with loading buffer, and separate on an SDS-PAGE gel.[17]
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total Akt/ERK and a loading control like β-actin.[18]
III. Proposed Mechanism of Action
The primary hypothesis is that Aβ peptides aberrantly activate the Amylin receptor, triggering downstream apoptotic pathways. Acetyl-Amylin (8-37), as a competitive antagonist, is proposed to block this interaction, thereby preventing the activation of cell death machinery.
Caption: Proposed mechanism of Acetyl-Amylin (8-37) neuroprotection.
IV. Relationship Between Experiments
The chosen experiments are designed to provide a multi-faceted view of the compound's neuroprotective potential, moving from a general assessment of health to specific mechanistic insights.
Caption: Logical relationship between the key experimental assays.
V. Considerations for In Vivo Studies
While these in vitro protocols provide crucial initial data, validation in animal models is a critical next step for drug development.[19][20] Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5xFAD mice, which develop Aβ pathology, are commonly used.[21][22] In these models, Acetyl-Amylin (8-37) could be administered (e.g., via intracerebroventricular infusion) and endpoints would include behavioral tests for cognitive function, as well as histological and biochemical analysis of brain tissue to measure Aβ plaque load, neuroinflammation, and neuronal loss.[22][23]
References
- 1. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Amylin Analogues on Alzheimer’s Disease Pathogenesis and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Neuroprotective Effects of Amylin Analogues on Alzheimer's Disease Pathogenesis and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the amylin analogue pramlintide on Alzheimer's disease pathogenesis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. youtube.com [youtube.com]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 21. wuxibiology.com [wuxibiology.com]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective Mechanisms of Amylin Receptor Activation, Not Antagonism, in the APP/PS1 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Insulin Secretion Pathways Using Acetyl-Amylin (8-37)
Audience: Researchers, scientists, and drug development professionals.
Introduction Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient stimuli[1][2]. It plays a crucial role in glucose homeostasis by acting as a neuroendocrine hormone that slows gastric emptying, suppresses postprandial glucagon (B607659) secretion, and promotes satiety[3][4][]. Within the pancreatic islet, amylin functions in an autocrine/paracrine manner to modulate and restrain insulin secretion, acting as a negative feedback signal[6][7]. Dysregulation of amylin, particularly its aggregation into amyloid fibrils, is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death[1][8].
Acetyl-Amylin (8-37) is a truncated analogue of human amylin that functions as a specific and potent amylin receptor antagonist[9][10][11]. By selectively blocking the binding of endogenous or exogenous amylin to its receptor, Acetyl-Amylin (8-37) serves as an invaluable pharmacological tool to investigate the physiological roles of amylin and to dissect the signaling pathways that regulate insulin secretion.
Mechanism of Action Amylin exerts its effects by binding to a heterodimeric G protein-coupled receptor complex composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[12]. In pancreatic β-cells, the binding of amylin to its receptor initiates a signaling cascade that ultimately leads to the inhibition of glucose-stimulated insulin secretion (GSIS)[7][13]. This inhibitory action is a key physiological mechanism to prevent hyperinsulinemia.
Acetyl-Amylin (8-37) lacks the N-terminal ring structure required for receptor activation but retains the sequence necessary for binding[14][15]. It competitively inhibits the binding of amylin to the CTR/RAMP complex, thereby blocking its downstream signaling. This antagonism reverses the inhibitory effect of amylin, resulting in an augmentation of insulin secretion in the presence of a glucose stimulus[6][16]. This makes it a critical reagent for elucidating the tonic inhibitory role of endogenous amylin on β-cell function.
Quantitative Data Summary
The use of amylin receptor antagonists like Acetyl-Amylin (8-37) has provided quantitative insights into the modulatory role of amylin on insulin secretion.
| Experimental Model | Condition | Agent | Concentration | Effect on Insulin Secretion | Reference |
| Human In Vivo (Hyperglycemic Clamp) | Lean Subjects | Amylin Receptor Antagonist | Infusion | +32% Augmentation (AUC) | [6] |
| Human In Vivo (Hyperglycemic Clamp) | Obese Subjects | Amylin Receptor Antagonist | Infusion | +44% Augmentation (AUC) | [6] |
| Perfused Rat Pancreas | 9 mM Glucose | Rat Amylin | 75 pM - 75 nM | Dose-dependent inhibition | [13] |
| Anesthetized Rats | Arginine Stimulation | Amylin-(8-37) | Infusion | +90% Increase in plasma insulin | [17] |
| Normal & Insulin-Resistant Rats | Hyperinsulinemic Clamp | Rat Amylin-(8-37) | 0.125 µmol/h | Reduction in plasma insulin; Enhanced insulin sensitivity | [16] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using Isolated Islets
This protocol details the use of Acetyl-Amylin (8-37) to investigate the effect of amylin antagonism on insulin secretion from isolated pancreatic islets.
1. Materials and Reagents
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES
-
Low Glucose KRB: KRB containing 2.8 mM glucose
-
High Glucose KRB: KRB containing 16.7 mM glucose
-
Human Amylin (for positive control of inhibition)
-
Acetyl-Amylin (8-37) (human)
-
Insulin ELISA Kit
-
DNA Quantification Kit
-
24-well culture plates
-
Cell culture incubator (37°C, 5% CO₂)
2. Experimental Workflow Diagram
3. Step-by-Step Procedure
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Handpick islets of similar size for the experiment to reduce variability.
-
Pre-incubation: Place 10-15 size-matched islets into each well of a 24-well plate. Wash twice with PBS and pre-incubate in 1 mL of Low Glucose (2.8 mM) KRB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion Measurement: Carefully remove the supernatant and add 1 mL of fresh Low Glucose KRB. Incubate for 60 minutes at 37°C. Collect the supernatant ("basal" fraction) and store at -20°C for insulin measurement.
-
Stimulated Secretion (Treatment Incubation): Wash the islets twice with Low Glucose KRB. Add 1 mL of the appropriate treatment buffer to each well:
-
Group 1 (Basal Control): Low Glucose (2.8 mM) KRB.
-
Group 2 (Stimulated Control): High Glucose (16.7 mM) KRB.
-
Group 3 (Amylin Inhibition): High Glucose KRB + 100 nM Amylin.
-
Group 4 (Antagonist Rescue): High Glucose KRB + 100 nM Amylin + 1 µM Acetyl-Amylin (8-37).
-
Note: A group with High Glucose + Acetyl-Amylin (8-37) alone can be included to test for effects of endogenous amylin.
-
-
Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant ("stimulated" fraction) from each well and store at -20°C. Immediately wash the remaining islets with PBS.
-
Normalization: Lyse the islets in each well and determine the total DNA content using a suitable quantification kit. This allows for insulin secretion to be normalized to the amount of islet tissue in each well.
4. Data Analysis
-
Measure the insulin concentration in the collected basal and stimulated supernatant fractions using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin concentration to the DNA content for each well (e.g., ng Insulin / µg DNA).
-
Calculate the Stimulation Index (SI) for each condition by dividing the normalized insulin value from the stimulated fraction by the normalized insulin value from the basal fraction.
-
Compare the SI and absolute insulin secretion values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An effective antagonism by Acetyl-Amylin (8-37) should result in a significant rescue of the insulin secretion that was inhibited by amylin.
Logical Relationship Diagram
References
- 1. Role and Cytotoxicity of Amylin and Protection of Pancreatic Islet β-Cells from Amylin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. mdpi.com [mdpi.com]
- 6. Role of amylin in insulin secretion and action in humans: antagonist studies across the spectrum of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. shop.bachem.com [shop.bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]
- 13. Amylin inhibits glucose-induced insulin secretion in a dose-dependent manner. Study in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amylin tonally regulates arginine-stimulated insulin secretion in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Amylin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amylin receptor (AMYR) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Amylin, a pancreatic peptide hormone co-secreted with insulin, plays a crucial role in glucose homeostasis by delaying gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[1][2][3] The development of potent and selective amylin receptor antagonists is of great interest for studying the physiological roles of amylin and for potential therapeutic applications.
Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs).[1][2][4][5] This association gives rise to three distinct amylin receptor subtypes: AMY₁, AMY₂, and AMY₃, formed by the interaction of CTR with RAMP1, RAMP2, and RAMP3, respectively.[2][4][5] These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] Additionally, amylin receptor activation can trigger other signaling pathways, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7][8]
This document provides detailed protocols for various cell-based assays designed to screen for and characterize amylin receptor antagonists. These assays are essential tools for identifying novel compounds that can modulate amylin receptor activity.
Amylin Receptor Signaling Pathway
The binding of amylin or its agonists to the amylin receptor initiates a cascade of intracellular events. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). Other signaling pathways, including Gq-mediated calcium mobilization and β-arrestin recruitment, have also been reported.
Caption: Amylin receptor signaling pathways.
Experimental Workflow for Antagonist Screening
A typical workflow for screening and identifying amylin receptor antagonists involves a primary screen to identify "hits" followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: General workflow for screening amylin receptor antagonists.
Data Presentation: Amylin Receptor Antagonists
The following table summarizes quantitative data for known amylin receptor antagonists. IC₅₀ values represent the concentration of antagonist required to inhibit 50% of the agonist response.
| Antagonist | Receptor Target(s) | Assay Type | Agonist Used | Cell Line | IC₅₀ Value | Reference |
| AC187 | Amylin Receptor | Not Specified | Amylin | Not Specified | 0.48 nM | [1] |
| Cyclic AC253 | Amylin Receptor | Not Specified | Amylin | Not Specified | 0.3 µM | [1][9] |
| Amylin (8-37) | Amylin Receptor | Not Specified | Amylin | Not Specified | Weak | [1] |
| CGRP (8-37) | Amylin Receptor | Not Specified | Amylin | Not Specified | Weak | [] |
| Salmon Calcitonin (8-32) | Amylin Receptor | Not Specified | Amylin | Not Specified | Selective Antagonist | [1] |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following receptor activation. Antagonists are identified by their ability to inhibit the agonist-induced increase in cAMP.
Materials:
-
HEK293 cells stably expressing the human amylin receptor (AMY₁, AMY₂, or AMY₃).[11][12]
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Amylin agonist (e.g., rat amylin or pramlintide).
-
Test compounds (potential antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture: Culture the stable HEK293 cell line expressing the desired amylin receptor subtype in appropriate flasks. Passage cells regularly to maintain logarithmic growth.
-
Cell Seeding: The day before the assay, seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing the PDE inhibitor to each well.
-
Add 5 µL of the diluted test compounds or reference antagonist to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the amylin agonist (at a final concentration equivalent to its EC₈₀) to all wells except the basal control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the basal (no agonist) and maximal (agonist only) signals.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value using a four-parameter logistic equation.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (luciferase) under the control of a cAMP response element (CRE). Antagonists will inhibit the agonist-induced luciferase expression.
Materials:
-
HEK293 cell line stably co-expressing the human amylin receptor and a CRE-luciferase reporter construct.[11]
-
Cell culture medium.
-
Amylin agonist.
-
Test compounds.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White opaque 96- or 384-well plates.
Protocol:
-
Cell Seeding: Seed the reporter cell line into white opaque plates at a suitable density (e.g., 10,000-20,000 cells/well for a 96-well plate) and incubate overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of the test compounds or a reference antagonist.
-
Add the amylin agonist at its EC₅₀ concentration.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay is suitable for amylin receptors that couple to Gq proteins, leading to an increase in intracellular calcium. Antagonists will block the agonist-induced calcium flux.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human amylin receptor and a Gα15 promiscuous G protein to force coupling to the calcium pathway.[13]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Amylin agonist.
-
Test compounds.
-
Fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the fluorescent calcium dye loading solution (containing probenecid) to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Measurement:
-
Place the plate in the fluorescence reader.
-
Add the test compounds or reference antagonist and incubate for a specified time (e.g., 10-20 minutes).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the amylin agonist and continue to measure the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
Conclusion
The cell-based assays described in these application notes provide a robust platform for the discovery and characterization of novel amylin receptor antagonists. The choice of assay will depend on the specific research goals, available resources, and the desired throughput. A combination of these assays is recommended for a comprehensive pharmacological profiling of potential drug candidates. The provided protocols offer a starting point for assay development and can be further optimized to suit specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Amylin receptors: molecular composition and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin receptor - Wikipedia [en.wikipedia.org]
- 6. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. genscript.com [genscript.com]
- 14. selectscience.net [selectscience.net]
- 15. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Acetyl-Amylin (8-37) Binding via Immunohistochemistry
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the immunohistochemical detection of Acetyl-Amylin (8-37) binding to its receptors in tissue sections. Additionally, it outlines the associated signaling pathways.
Introduction
Amylin, a peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a significant role in glucose homeostasis.[1] Its receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), are targets for therapeutic development in metabolic diseases like diabetes and obesity.[2][3] Acetyl-Amylin (8-37) is a specific antagonist of the amylin receptor, making it a valuable tool for studying amylin receptor pharmacology and for the development of novel therapeutics.[4][]
This protocol details an immunohistochemistry (IHC) method to visualize the binding of Acetyl-Amylin (8-37) to its target receptors in tissue samples. This technique allows for the anatomical localization of amylin receptor-expressing cells that are capable of binding this specific antagonist.
Signaling Pathway
Amylin receptors are G protein-coupled receptors (GPCRs).[6] Upon agonist binding, they primarily activate adenylyl cyclase through Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] The signaling can also involve other pathways, such as the ERK/MAPK cascade.[1] Acetyl-Amylin (8-37) acts as an antagonist, binding to the receptor and preventing the initiation of this downstream signaling cascade.
Experimental Protocol: Immunohistochemistry for Acetyl-Amylin (8-37) Binding
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
I. Materials and Reagents
-
Acetyl-Amylin (8-37) peptide
-
Primary antibody against Acetyl-Amylin (8-37)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal serum in PBS with 0.3% Triton X-100)[8]
-
Antibody dilution buffer (e.g., PBS with 1% BSA)
II. Experimental Workflow Diagram
III. Detailed Procedure
A. Deparaffinization and Rehydration [9][10]
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Immerse in 50% ethanol for 5 minutes.
-
Rinse with running tap water for 5 minutes.
-
Immerse slides in antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0).
-
Heat to 95-100°C for 10-20 minutes (microwave or water bath).
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides with PBS: 2 changes for 5 minutes each.
C. Endogenous Peroxidase Block [10]
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature.
-
Rinse with PBS: 2 changes for 5 minutes each.
D. Blocking Non-specific Binding [8]
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
E. Peptide Incubation
-
Prepare a working solution of Acetyl-Amylin (8-37) in antibody dilution buffer. The optimal concentration should be determined empirically, starting with a range of 1-10 µg/mL.
-
Without rinsing, apply the Acetyl-Amylin (8-37) solution to the tissue sections.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with PBS: 3 changes for 5 minutes each.
F. Primary Antibody Incubation
-
Dilute the primary antibody against Acetyl-Amylin (8-37) in antibody dilution buffer to its optimal concentration (to be determined by titration).
-
Apply the diluted primary antibody to the sections.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with PBS: 3 changes for 5 minutes each.
G. Secondary Antibody and Detection [9][10]
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30 minutes at room temperature.
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution just before use and apply to the sections.
-
Monitor color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
H. Counterstaining, Dehydration, and Mounting [9]
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
IV. Controls
-
Negative Control (No Peptide): Omit the Acetyl-Amylin (8-37) incubation step. This will control for non-specific binding of the primary and secondary antibodies.
-
Negative Control (No Primary Antibody): Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody and detection reagents.
-
Peptide Block Control: Pre-incubate the primary antibody with an excess of the Acetyl-Amylin (8-37) peptide before applying it to a tissue section that has been incubated with the peptide.[11][12][13] A significant reduction in staining intensity compared to the test slide confirms the specificity of the antibody for the peptide.
Data Presentation
All quantitative data from optimization experiments (e.g., antibody dilutions, incubation times) should be summarized for clear comparison.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Acetyl-Amylin (8-37) Conc. | 1 µg/mL | 5 µg/mL | 10 µg/mL | To be determined |
| Peptide Incubation Time | 1 hour @ RT | 2 hours @ RT | Overnight @ 4°C | To be determined |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | To be determined |
| Antigen Retrieval Time | 10 min | 15 min | 20 min | To be determined |
Conclusion
This protocol provides a comprehensive framework for the immunohistochemical detection of Acetyl-Amylin (8-37) binding. Successful implementation will allow for the precise localization of functional amylin receptors within tissues, offering valuable insights for both basic research and drug development. Optimization of concentrations and incubation times for specific tissues and antibodies is crucial for obtaining reliable and reproducible results.
References
- 1. DSpace [scholarshare.temple.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 4. amylin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sysy.com [sysy.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. shigematsu-bio.com [shigematsu-bio.com]
- 12. Do you have a peptide blocking protocol for IHC? | Cell Signaling Technology [cellsignal.com]
- 13. Blocking with immunizing peptide protocol [abcam.com]
Troubleshooting & Optimization
How to prevent aggregation of Acetyl-Amylin (8-37) (human) in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Acetyl-Amylin (8-37) (human) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-Amylin (8-37) and why is aggregation a concern?
A1: Acetyl-Amylin (8-37) (human) is a truncated and N-terminally acetylated synthetic fragment of the human amylin peptide. It acts as an antagonist of the amylin receptor.[1] Like the full-length human amylin, this fragment has a propensity to self-associate and form aggregates, including amorphous aggregates and amyloid-like fibrils, in aqueous solutions.[2][3] This aggregation can lead to a loss of active peptide concentration, precipitation, and the formation of potentially cytotoxic oligomeric species, which can confound experimental results and limit its therapeutic potential.[2]
Q2: What are the primary factors that induce the aggregation of Acetyl-Amylin (8-37)?
A2: The aggregation of Acetyl-Amylin (8-37) is influenced by a combination of intrinsic and extrinsic factors. The primary drivers include:
-
pH: The pH of the solution is a critical factor. The aggregation of amylin and its fragments is significantly influenced by the protonation state of the Histidine-18 (His18) residue, which acts as an "electrostatic switch".[][5]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to nucleation and aggregation.[6]
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.[1]
-
Ionic Strength: The salt concentration of the solution can impact electrostatic interactions between peptide molecules, thereby affecting aggregation.[6]
-
Mechanical Agitation: Shaking or stirring can introduce energy into the system and create air-water interfaces that promote peptide unfolding and aggregation.
Q3: How does pH specifically affect the aggregation of Acetyl-Amylin (8-37)?
A3: The aggregation of amylin peptides is highly pH-dependent. At acidic pH (e.g., below 5.5), the imidazole (B134444) side chain of His18 is protonated and carries a positive charge. This positive charge leads to electrostatic repulsion between peptide molecules, which inhibits aggregation.[][5] As the pH approaches and surpasses the pKa of His18 (around 6.0-6.5), the side chain becomes deprotonated and neutral. This loss of charge reduces intermolecular repulsion, allowing for the hydrophobic and hydrogen bonding interactions that drive aggregation to dominate.[][7] Therefore, maintaining a lower pH is a key strategy to prevent fibrillization.
Q4: Are there any known excipients or small molecules that can inhibit the aggregation of Acetyl-Amylin (8-37)?
A4: While specific formulation studies for Acetyl-Amylin (8-37) are not extensively documented in publicly available literature, general strategies for stabilizing therapeutic peptides are applicable. These include the use of excipients such as sugars (e.g., mannitol, sorbitol, sucrose) and non-ionic surfactants.[8] In a research context, some small molecules have been identified as inhibitors of amylin (8-37) aggregation, including quercetin, benzbromarone, and folic acid.[9] Epigallocatechin gallate (EGCG) has also been shown to inhibit the aggregation of amylin and related peptides.[10]
Troubleshooting Guide
This guide addresses common issues encountered when working with Acetyl-Amylin (8-37) in solution.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve or precipitates upon addition to aqueous buffer. | The peptide is aggregating before it can fully solvate. The pH of the aqueous buffer is unfavorable (neutral or alkaline). | First, dissolve the lyophilized peptide in a small volume of an organic solvent like DMSO to create a concentrated stock solution. Then, slowly add the stock solution to the pre-chilled aqueous buffer while gently vortexing. Use an acidic buffer (pH 3.0-5.5) for the aqueous solution. |
| Solution becomes cloudy or forms a visible precipitate over time. | The peptide is aggregating in the aqueous solution due to unfavorable conditions. | Decrease the working concentration of the peptide. Ensure the pH of the solution is in the acidic range (3.0-5.5). Store the solution at 2-8°C and use it as freshly as possible. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays. | Aggregation is leading to a variable concentration of active, monomeric peptide. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Before use, centrifuge the working solution at high speed to pellet any aggregates and use the supernatant. Consider adding stabilizing excipients if compatible with your assay. |
| Difficulty in obtaining a high-purity solution for structural studies. | The peptide has a high propensity to form oligomers and fibrils. | Purify the peptide using size-exclusion chromatography (SEC) in an acidic mobile phase immediately before your experiment to isolate the monomeric species. |
Experimental Protocols & Data
Recommended Solubilization Protocol
This protocol is designed to minimize aggregation when preparing solutions of Acetyl-Amylin (8-37).
-
Prepare a Concentrated Stock Solution in Organic Solvent:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, to create a 10 mM stock solution of a peptide with a molecular weight of approximately 3226 g/mol , you would add the appropriate volume of DMSO to your weighed peptide.
-
Gently vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Prepare the Aqueous Working Solution:
-
Prepare your desired aqueous buffer. For optimal stability against aggregation, an acidic buffer such as 0.1 M glycine (B1666218) at pH 3.0 or a citrate (B86180) buffer at pH 4.5 is recommended.
-
Chill the aqueous buffer on ice.
-
While gently vortexing the chilled aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired peptide concentration. The final DMSO concentration should be kept as low as possible for your experiment.
-
-
Storage and Handling:
-
Aliquots of the DMSO stock solution can be stored at -20°C or -80°C for several months.[11]
-
Aqueous working solutions should be prepared fresh for each experiment and stored at 2-8°C for short-term use (a few hours). Avoid long-term storage of aqueous solutions.
-
Summary of Factors Influencing Acetyl-Amylin (8-37) Aggregation
| Factor | Condition Promoting Aggregation | Condition Preventing Aggregation | Notes |
| pH | Neutral to alkaline (pH > 6.0) | Acidic (pH 3.0 - 5.5) | The protonation of His18 at acidic pH provides electrostatic repulsion that inhibits aggregation.[][5] |
| Concentration | High (>50 µM) | Low (<25 µM) | Higher concentrations increase the probability of intermolecular interactions. |
| Temperature | Elevated (e.g., 37°C) | Low (2-8°C) | Higher temperatures accelerate the kinetics of aggregation.[1] |
| Ionic Strength | High salt concentrations | Low salt concentrations | High ionic strength can screen electrostatic repulsion, promoting aggregation. |
| Solvent | Aqueous buffers at neutral pH | Organic solvents (DMSO, HFIP), acidic aqueous buffers | Organic solvents disrupt the hydrophobic interactions necessary for aggregation. |
Visual Guides
Logical Workflow for Preventing Aggregation
Caption: A step-by-step workflow for the preparation and handling of Acetyl-Amylin (8-37) solutions to minimize aggregation.
Key Factors Influencing Aggregation
Caption: A diagram illustrating the key environmental and solution factors that either promote or inhibit the aggregation of Acetyl-Amylin (8-37).
References
- 1. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09350H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Buffer Reference Center [sigmaaldrich.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzbromarone, Quercetin, and Folic Acid Inhibit Amylin Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting guide for inconsistent results in Acetyl-Amylin (8-37) experiments.
This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for experiments involving the amylin receptor antagonist, Acetyl-Amylin (8-37).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with Acetyl-Amylin (8-37) are inconsistent. What are the common causes?
A1: Inconsistent results can stem from several factors related to the peptide's properties and handling, as well as experimental design. Key areas to investigate include:
-
Peptide Quality and Purity: The purity of commercially available Amylin (8-37) fragments can sometimes be low, which can introduce variability.[1] It is crucial to obtain a certificate of analysis from the supplier and, if possible, independently verify the purity. N-terminal acetylation, which creates Acetyl-Amylin (8-37), has been shown to increase the peptide's potency compared to the non-acetylated form.[1][2]
-
Peptide Aggregation: Amylin and its fragments have a known propensity to aggregate, which can significantly impact their biological activity and lead to inconsistent results.[3][4] Aggregation can be influenced by factors such as concentration, pH, temperature, and the solvent used.
-
Solubility Issues: Improper solubilization can lead to inaccurate concentrations and precipitation during experiments. A systematic approach to dissolving the peptide is essential.
-
Receptor Subtype Specificity: Acetyl-Amylin (8-37) is an antagonist of amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), forming AMY1, AMY2, and AMY3 subtypes.[5][6][7][8] The antagonist potency of Acetyl-Amylin (8-37) may vary between these subtypes, and the predominant subtype expressed in your experimental model will influence the observed effect. For instance, rat Amylin (8-37) is reported to be a weak antagonist, with greater effectiveness at rAMY1(a) than rAMY3(a) receptors.[1][9]
-
Experimental Conditions: Variations in buffer composition, pH, incubation times, and temperature can all contribute to result variability.
Q2: How can I minimize peptide aggregation in my experiments?
A2: Minimizing aggregation is critical for obtaining reliable data. Here are some best practices:
-
Proper Solubilization: Start by dissolving the peptide in a small amount of an appropriate organic solvent (e.g., DMSO, DMF) and then slowly dilute with your aqueous buffer.
-
Control pH: Maintain a pH that is at least one unit away from the isoelectric point (pI) of the peptide to ensure it carries a net charge, which helps prevent aggregation.
-
Low Concentration Storage: Store the peptide in solution at the lowest practical concentration.
-
Temperature Control: Store peptide solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow down aggregation kinetics.[10]
-
Use of Additives: In some cases, small amounts of non-denaturing detergents or other stabilizing agents can be used, but their compatibility with your assay must be verified.
-
Monitor Aggregation: Techniques like Thioflavin T (ThT) fluorescence assays can be used to monitor the formation of amyloid-like fibrils, while Dynamic Light Scattering (DLS) can detect the presence of larger aggregates.[10]
Q3: What is the recommended procedure for dissolving and storing Acetyl-Amylin (8-37)?
A3: Follow these guidelines for optimal solubility and stability:
-
Determine Peptide Characteristics: First, assess the amino acid sequence to determine if the peptide is acidic, basic, or neutral. This will guide your choice of solvent.
-
Initial Solubilization: For hydrophobic peptides like Acetyl-Amylin (8-37), it is recommended to first dissolve the lyophilized powder in a minimal amount of a sterile organic solvent such as DMSO.
-
Dilution: Slowly add the aqueous buffer of your choice to the peptide concentrate with gentle mixing. It is advisable to add the peptide solution to the buffer rather than the other way around to avoid localized high concentrations that can promote precipitation.
-
Storage: For short-term storage (days to weeks), keep the peptide solution at 4°C. For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Acetyl-Amylin (8-37) appears to be a weak antagonist in my assay. What are the possible reasons?
A4: If you are observing weaker than expected antagonism, consider the following:
-
Receptor Subtype Expression: The potency of Amylin (8-37) can be modest and may differ across the AMY1, AMY2, and AMY3 receptor subtypes.[1][9] Your experimental system may predominantly express a subtype for which Acetyl-Amylin (8-37) has lower affinity.
-
Comparison with More Potent Antagonists: Other amylin antagonists, such as AC187 (a salmon calcitonin/amylin chimera), are known to be more potent in certain assays.[11] The observed effect of Acetyl-Amylin (8-37) may be low in comparison.
-
Peptide Integrity: Ensure that the peptide has not degraded due to improper storage or handling.
-
Assay Conditions: The observed potency can be influenced by the specific conditions of your assay, including the concentration of the competing agonist.
Quantitative Data Summary
The following tables summarize the antagonist potency of Amylin (8-37) and related antagonists at amylin receptors. Note that specific data for the acetylated form is limited in the literature; however, it is generally considered more potent than the non-acetylated form.
Table 1: Antagonist Potency (pKB / Ki) of Amylin Receptor Antagonists
| Antagonist | Receptor Subtype | Species | Potency (pKB) | Ki (pM) | Reference |
| Amylin (8-37) (rat) | rAMY1(a) | Rat | More effective | - | [1] |
| Amylin (8-37) (rat) | rAMY3(a) | Rat | Less effective | - | [1] |
| AC187 | Amylin Receptor | Rat | - | 79 | [12] |
pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a more potent antagonist.
Table 2: IC50 Values for Inhibition of Amylin Binding
| Antagonist | Radioligand | Tissue/Cell Line | IC50 | Reference |
| Amylin (8-37) (rat) | [125I]amylin | Rat Nucleus Accumbens | 36-fold less potent than rat amylin | [13] |
| AC187 | [125I]amylin | Rat Nucleus Accumbens | More potent than sCT(8-32) and CGRP(8-37) | [11] |
| CGRP (8-37) | [125I]amylin | Rat Nucleus Accumbens | Less potent than AC187 and sCT(8-32) | [11] |
IC50 is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand.
Experimental Protocols
Detailed Methodology for In Vitro Radioligand Binding Assay
This protocol is adapted from standard competitive binding assay procedures and can be optimized for amylin receptors.
1. Materials:
-
Cell membranes expressing the amylin receptor subtype of interest (e.g., from transfected HEK293 or COS-7 cells).
-
Radioligand: [125I]-labeled amylin or a high-affinity analog.
-
Acetyl-Amylin (8-37) and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of Acetyl-Amylin (8-37) or other unlabeled competitor.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a one-site competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Detailed Methodology for In Vivo Food Intake Study in Rodents
This protocol is based on studies using the amylin antagonist AC187 and can be adapted for Acetyl-Amylin (8-37).
1. Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley) habituated to individual housing with ad libitum access to food and water.
-
Maintain a regular light-dark cycle (e.g., 12:12).
2. Surgical Preparation (if applicable):
-
For intravenous (IV) administration, implant a catheter into the jugular vein.
-
For intracerebroventricular (ICV) administration, implant a cannula into the third ventricle.
-
Allow for a post-operative recovery period.
3. Experimental Procedure:
-
Habituation: Acclimate the animals to the experimental conditions, including any handling and infusion procedures.
-
Antagonist Administration: Dissolve Acetyl-Amylin (8-37) in sterile saline. Administer the antagonist via the desired route (e.g., continuous IV infusion or a single ICV injection) at the beginning of the dark cycle, when rodents typically begin to eat. Doses should be determined from pilot studies, but a starting point for IV infusion could be in the range of 60-2000 pmol/kg/min.[13][14]
-
Food Intake Measurement: Monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) after antagonist administration. Automated feeding systems can provide more detailed data on meal patterns (meal size and frequency).
-
Control Groups: Include a vehicle control group (receiving saline) and potentially a positive control group (e.g., administration of an amylin agonist to confirm the antagonist's blocking effect).
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling pathway.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. scite.ai [scite.ai]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. researchgate.net [researchgate.net]
Long-term stability and proper storage of Acetyl-Amylin (8-37) (human).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, proper storage, and use of Acetyl-Amylin (8-37) (human). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of lyophilized Acetyl-Amylin (8-37)?
For long-term stability, lyophilized Acetyl-Amylin (8-37) should be stored at -20°C or -80°C. Under these conditions, the peptide can remain stable for extended periods. It is crucial to protect the lyophilized powder from moisture and light. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.
Q2: How should I reconstitute and store Acetyl-Amylin (8-37) in solution?
The solubility of peptides can vary, and it is advisable to first test the solubility of a small amount of the peptide. A common starting point for reconstitution is sterile, distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) to create a concentrated stock solution. If solubility is an issue, sonication may be helpful. For biological assays, the stock solution can then be diluted with the appropriate experimental buffer.
Solutions of Acetyl-Amylin (8-37) are significantly less stable than the lyophilized form. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is essential to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Q3: What is the impact of multiple freeze-thaw cycles on the stability of Acetyl-Amylin (8-37) solutions?
Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the integrity of the peptide. Each cycle can contribute to the formation of aggregates and may lead to a loss of biological activity. Aliquoting the peptide solution after reconstitution into single-use volumes is the most effective way to mitigate the detrimental effects of freezing and thawing.
Q4: What is the expected purity of synthetic Acetyl-Amylin (8-37) and how can I assess it?
The synthesis and purification of amylin fragments, including Acetyl-Amylin (8-37), can be challenging, and achieving high purity (>90%) can be difficult. N-terminal acetylation has been reported to improve the potency of amylin (8-37). It is recommended to obtain the certificate of analysis from the supplier, which should provide purity data, typically determined by High-Performance Liquid Chromatography (HPLC). You can further assess the purity and identify potential degradation products in-house using analytical techniques such as HPLC-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
Problem: I am observing precipitate or cloudiness in my Acetyl-Amylin (8-37) solution.
-
Possible Cause: Peptide aggregation. Human amylin and its fragments have a high propensity to aggregate and form amorphous aggregates or amyloid-like fibrils. This process is influenced by factors such as peptide concentration, pH, temperature, and the composition of the buffer.
-
Solution:
-
Proper Reconstitution: Ensure the peptide is fully dissolved upon reconstitution. If necessary, use a brief sonication.
-
Pre-treatment to Remove Seeds: Before use in an aggregation-sensitive assay, consider a pre-treatment step to remove any pre-existing aggregates. This can be achieved by dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation to create a peptide film, which is then dissolved in the experimental buffer.
-
Optimize Buffer Conditions: The pH of the solution can significantly impact aggregation. Experiment with different buffer conditions to find the optimal pH for solubility and stability. For amylin peptides, a slightly acidic pH may help to reduce aggregation.
-
Control Peptide Concentration: Higher concentrations of the peptide will accelerate aggregation. If aggregation is a persistent issue, consider working with more dilute solutions.
-
Problem: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent peptide concentration due to aggregation and loss of soluble peptide.
-
Solution: Prepare fresh solutions for each experiment from a lyophilized stock or use single-use frozen aliquots. Avoid using solutions that have been stored for extended periods at 4°C or have undergone multiple freeze-thaw cycles.
-
Possible Cause 2: Variability in the aggregation state of the peptide. The presence of soluble oligomers, which are often considered the most cytotoxic species, can vary between preparations.
-
Solution: Implement a standardized protocol for peptide preparation to ensure a consistent starting material for your experiments. Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) if possible.
-
Possible Cause 3: Assay-specific artifacts. For example, in Thioflavin T (ThT) assays, some compounds can interfere with the fluorescence signal, leading to false-positive or false-negative results.
-
Solution: Run appropriate controls in your assays. For ThT assays, this includes testing the effect of any small molecules on ThT fluorescence in the absence of the peptide. Confirm results with an orthogonal method, such as TEM or Circular Dichroism (CD) spectroscopy.
Data Presentation
Table 1: Recommended Storage Conditions for Acetyl-Amylin (8-37) (human)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Protect from moisture and light. Equilibrate to room temperature in a desiccator before opening. |
| Reconstituted Solution | 4°C | Up to 1 week | Prone to aggregation. Use for short-term experiments only. |
| Reconstituted Solution | -20°C or -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Factors Influencing the Stability and Aggregation of Acetyl-Amylin (8-37) (human)
| Factor | Effect on Stability and Aggregation | Recommendations |
| Temperature | Higher temperatures accelerate aggregation and degradation. | Store at recommended low temperatures. |
| pH | Can significantly influence solubility and aggregation kinetics. | Optimize pH for your specific application; slightly acidic conditions may be beneficial. |
| Peptide Concentration | Higher concentrations promote self-assembly and aggregation. | Use the lowest concentration that is effective for your assay. |
| Solvent/Buffer | The choice of solvent affects solubility and stability. | Use high-purity solvents. For long-term storage of solutions, avoid buffers with components that may promote degradation. |
| Freeze-Thaw Cycles | Can induce aggregation and degradation of the peptide. | Aliquot solutions into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of Acetyl-Amylin (8-37) Aggregation using Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the kinetics of amyloid fibril formation of Acetyl-Amylin (8-37) in vitro.
Materials:
-
Acetyl-Amylin (8-37) (human)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in sterile, distilled water. Protect from light and store at 4°C.
-
Preparation of Acetyl-Amylin (8-37) Solution: Prepare a concentrated stock solution of Acetyl-Amylin (8-37) in an appropriate solvent (e.g., sterile water or dilute acid). To disaggregate any pre-existing seeds, the lyophilized peptide can be first dissolved in HFIP, dried to a film, and then reconstituted in the assay buffer.
-
Assay Setup:
-
In each well of the 96-well plate, add the desired final concentration of Acetyl-Amylin (8-37) (e.g., 10-50 µM).
-
Add ThT to a final concentration of 10-25 µM.
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Buffer with Acetyl-Amylin (8-37) only (to check for intrinsic peptide fluorescence).
-
-
Bring the final volume in each well to 200 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm. The plate should be shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from the sample readings.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Protocol 2: Assessment of Acetyl-Amylin (8-37) Cytotoxicity using MTT Assay
Objective: To determine the effect of Acetyl-Amylin (8-37) on the viability of a relevant cell line (e.g., pancreatic β-cells or neuronal cells).
Materials:
-
Acetyl-Amylin (8-37) (human)
-
Cell line of interest (e.g., RIN-m5F, SH-SY5Y)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation and Treatment:
-
Prepare different concentrations of Acetyl-Amylin (8-37) in serum-free cell culture medium. To study the effect of aggregates, the peptide can be pre-incubated under aggregating conditions before being added to the cells.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the peptide.
-
Include control wells:
-
Cells with medium only (negative control).
-
Cells with a known cytotoxic agent (positive control).
-
-
-
Incubation: Incubate the cells with the peptide for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control (untreated cells).
-
Plot cell viability against the concentration of Acetyl-Amylin (8-37).
-
Visualizations
Addressing solubility issues of Acetyl-Amylin (8-37) in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Amylin (8-37). The following information is designed to address common solubility issues in aqueous buffers and provide protocols for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-Amylin (8-37) and why is its solubility a concern?
Acetyl-Amylin (8-37) is a truncated and N-terminally acetylated analog of the human amylin peptide, also known as Islet Amyloid Polypeptide (IAPP).[1] It acts as a specific amylin receptor antagonist, making it a valuable tool for studying the physiological roles of amylin.[1] Like full-length amylin, this peptide fragment has a propensity to aggregate and form amorphous structures or fibrils in aqueous solutions, which can lead to solubility challenges and affect experimental reproducibility.[2] The N-terminal acetylation removes the positive charge, which can influence its biophysical properties and solubility.[1][3][4]
Q2: What is the recommended solvent for initial reconstitution of Acetyl-Amylin (8-37)?
For initial reconstitution, it is advisable to use a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, especially for hydrophobic peptides.[5][6] Subsequently, the solution can be diluted with the desired aqueous buffer to the final working concentration.[5] For peptides that are not highly hydrophobic, sterile, oxygen-free water or a standard buffer like Tris or phosphate (B84403) buffer at or near neutral pH can be attempted first.[5]
Q3: How does pH affect the solubility of Acetyl-Amylin (8-37)?
Q4: Can sonication be used to dissolve Acetyl-Amylin (8-37)?
Yes, brief sonication can aid in the dissolution of peptide powders and minimize aggregation.[5] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds each) and to keep the sample chilled on ice between sonications to prevent heating, which could degrade the peptide.[5] For the related peptide, Amylin (8-37) (rat), a solubility of up to 50 mg/mL in water can be achieved with the use of ultrasound.[7]
Q5: What are the recommended storage conditions for Acetyl-Amylin (8-37) solutions?
Lyophilized Acetyl-Amylin (8-37) powder should be stored at -20°C or -80°C for long-term stability.[8] Once dissolved, peptide solutions are less stable. It is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide is highly hydrophobic or the buffer pH is near its isoelectric point. | First, try to dissolve a small test amount in an organic solvent like DMSO and then dilute with your buffer.[5][6] Alternatively, adjust the pH of your buffer away from the peptide's pI.[5] Brief, chilled sonication can also be attempted.[5] |
| Solution is cloudy or contains visible precipitates. | The peptide has aggregated or exceeded its solubility limit in the current buffer. | Centrifuge the solution to pellet the insoluble material. Use the clear supernatant, but be aware the concentration will be lower than intended. For future attempts, try a different buffer system, adjust the pH, or use a co-solvent.[9][10] |
| Inconsistent experimental results. | Peptide aggregation may be occurring over time, leading to a decrease in the concentration of active, monomeric peptide. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots.[7][8] Consider including a final filtration step (0.22 µm filter) before use, but be mindful that this may remove some aggregated peptide.[7] |
| Loss of peptide activity. | The peptide may have degraded due to improper storage, handling, or the presence of oxidizing agents. | Peptides containing amino acids like Cys, Met, or Trp are prone to oxidation. Use oxygen-free buffers and avoid DMSO if oxidation is a concern.[5] Store solutions in appropriate conditions and minimize freeze-thaw cycles.[7][8] |
Quantitative Solubility Data
Direct quantitative solubility data for Acetyl-Amylin (8-37) in various aqueous buffers is limited in publicly available literature. However, data for the closely related rat Amylin (8-37) peptide provides a useful reference point.
| Peptide | Solvent | Concentration | Method |
| Amylin (8-37) (rat) | H₂O | 50 mg/mL (15.62 mM) | Requires sonication[7] |
Experimental Protocols
Protocol for Solubilizing Acetyl-Amylin (8-37)
This protocol provides a general workflow for dissolving Acetyl-Amylin (8-37). It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution (choose one):
-
For Hydrophobic Peptides (Recommended starting point): Add a minimal amount of 100% DMSO to the vial to dissolve the peptide.
-
For Less Hydrophobic Peptides: Add sterile, deoxygenated water or an appropriate buffer (e.g., 10 mM Tris, pH 7.4) directly to the vial.
-
-
Aiding Dissolution:
-
Gently vortex the vial.
-
If the peptide does not fully dissolve, sonicate the vial in an ice bath for short intervals (e.g., 3 x 10 seconds).
-
-
Dilution:
-
Slowly add the aqueous buffer of choice to the concentrated peptide solution, mixing gently, until the desired final concentration is reached.
-
If precipitation occurs during dilution, the solubility limit in that specific buffer may have been exceeded.
-
-
Final Steps:
-
For cell-based assays or in vivo studies, sterile filter the final solution through a 0.22 µm filter.
-
If not for immediate use, aliquot the solution into low-protein-binding tubes and store at -80°C.
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing Acetyl-Amylin (8-37).
Amylin Receptor Signaling Pathway
Amylin receptors are heterodimers, formed by the calcitonin receptor (CTR) in combination with one of three Receptor Activity-Modifying Proteins (RAMPs). This interaction confers high affinity for amylin.[11][12] The primary signaling pathway involves the activation of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15]
Caption: Simplified Amylin receptor signaling cascade.
References
- 1. Acetyl-Amylin (8-37) (human)|Amylin Antagonist [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Acetyl-Amylin (8-37) In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Acetyl-Amylin (8-37), a valuable antagonist for in vivo research targeting amylin receptors. This guide addresses common challenges related to off-target effects, offering troubleshooting strategies and frequently asked questions to ensure the precision and reliability of your experimental outcomes.
Introduction to Acetyl-Amylin (8-37)
Acetyl-Amylin (8-37) is a truncated analog of amylin that acts as an antagonist at amylin receptors. It is a critical tool for investigating the physiological roles of endogenous amylin. However, due to the close homology between the amylin, calcitonin gene-related peptide (CGRP), and calcitonin (CT) receptor families, careful experimental design is necessary to minimize off-target effects. The primary off-target concerns arise from the cross-reactivity of Acetyl-Amylin (8-37) with CGRP and, to a lesser extent, calcitonin receptors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for Acetyl-Amylin (8-37)?
A1: The main off-target receptors are the CGRP receptors, due to the significant structural homology between amylin and CGRP.[1][2][3] There can also be some interaction with calcitonin receptors, although this is generally less pronounced.[]
Q2: What are the potential physiological consequences of these off-target effects?
A2: Off-target activation of CGRP receptors can lead to cardiovascular effects such as vasodilation and hypotension, as well as interference with sensory nerve function and inflammation.[1][2][5] These effects can confound the interpretation of data intended to elucidate the specific roles of amylin.
Q3: How can I confirm the specificity of my antibody when studying amylin?
A3: It is crucial to validate the specificity of your amylin antibody to avoid cross-reactivity with CGRP. This can be achieved through peptide blocking assays, where the antibody is pre-incubated with an excess of the immunizing peptide to inhibit its binding to the target protein in your sample. A lack of signal in the blocked sample compared to the unblocked sample indicates specificity.
Q4: What are the common side effects observed with amylin analogues in clinical use, and how do they relate to off-target effects in my research?
A4: Clinically used amylin analogues, like pramlintide, can cause side effects such as nausea, vomiting, and headache. While not strictly "off-target" in a receptor-binding sense, these systemic effects highlight the broader physiological responses that can be triggered and should be monitored in animal models to understand the full pharmacological profile of the compound being studied.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with Acetyl-Amylin (8-37).
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular changes (e.g., drop in blood pressure) | Off-target activity at CGRP receptors, which are involved in vasodilation.[1][2] | Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimal effective dose that antagonizes amylin receptors without significantly engaging CGRP receptors.Selective Antagonists: If available, use a more selective amylin receptor antagonist as a control.Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of Acetyl-Amylin (8-37) in your model to ensure that plasma concentrations are within a range that favors amylin receptor antagonism over CGRP receptor interaction.Monitor Vital Signs: Continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate) throughout the experiment. |
| Observed effects are inconsistent with known amylin biology | The observed phenotype may be a composite of on-target amylin receptor blockade and off-target CGRP receptor modulation. | Use of a CGRP Receptor Antagonist: In a parallel experimental group, co-administer Acetyl-Amylin (8-37) with a specific CGRP receptor antagonist to isolate the effects mediated by amylin receptor blockade.[6]Tissue-Specific Knockout Models: If available, utilize animal models with tissue-specific knockouts of amylin or CGRP receptors to dissect the specific contributions of each receptor system. |
| High variability in experimental results between subjects | Inconsistent peptide stability, solubility, or administration. | Proper Peptide Handling: Store lyophilized peptide at -20°C or -80°C. Reconstitute immediately before use and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]Formulation Optimization: Ensure the peptide is fully dissolved in a suitable, sterile vehicle. For peptides with solubility issues, consider using a small amount of a solubilizing agent like DMSO, followed by dilution in an aqueous buffer. Always perform a vehicle-only control.Consistent Administration: Standardize the administration technique (e.g., injection volume, rate, and location) across all animals. |
| Loss of peptide activity during the experiment | Degradation of the peptide by proteases in vivo. | Stability Assessment: If possible, assess the stability of Acetyl-Amylin (8-37) in plasma or tissue homogenates from your animal model.Route of Administration: Consider a continuous infusion (e.g., via an osmotic minipump) to maintain stable plasma concentrations and overcome rapid clearance. |
Data on Receptor Binding Affinity
| Ligand | Receptor Target | Binding Affinity (Qualitative) | Reference |
| Acetyl-Amylin (8-37) | Amylin Receptors (AMY1, AMY2, AMY3) | Antagonist | [9] |
| CGRP Receptors | Cross-reactivity (Antagonist) | [8] | |
| Calcitonin Receptors | Lower affinity | [] | |
| AC187 (analogue) | Amylin Receptors | High affinity antagonist | [8] |
| CGRP Receptors | Lower affinity than for Amylin receptors | [8] | |
| Calcitonin Receptors | Lower affinity than for Amylin receptors | [] |
Experimental Protocols
Detailed experimental protocols should be optimized for each specific research question and animal model. Below is a general framework for in vivo administration of Acetyl-Amylin (8-37).
1. Peptide Preparation and Formulation:
-
Reconstitution: Reconstitute lyophilized Acetyl-Amylin (8-37) in sterile, pyrogen-free saline or a buffer appropriate for your experimental model. For peptides with solubility challenges, a small amount of DMSO or acetic acid can be used for initial dissolution, followed by dilution to the final concentration with the vehicle.
-
Concentration: Prepare a stock solution at a concentration that allows for accurate dosing based on the animal's body weight.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Use fresh dilutions for each experiment.
2. In Vivo Administration:
-
Animal Model: The choice of animal model (e.g., mouse, rat) will influence the dosage and administration route.
-
Dosage: The effective dose of Acetyl-Amylin (8-37) can vary significantly depending on the study's objective. A thorough dose-response study is highly recommended. Published studies have used a range of doses, often administered via continuous infusion. For example, intravenous infusions in rats have been in the range of 60–2,000 pmol·kg⁻¹·min⁻¹.[3] Intrathecal doses in rats have been around 1.00 and 2.50 nmoles.[10]
-
Route of Administration: Common routes for peptide administration include:
-
Intraperitoneal (i.p.) injection: Suitable for bolus administration.
-
Subcutaneous (s.c.) injection: Provides a slower release profile compared to i.p. or i.v.
-
Intravenous (i.v.) injection or infusion: Allows for precise control over plasma concentrations.
-
Intracerebroventricular (i.c.v.) or Intrathecal (i.t.) injection: For direct administration to the central nervous system.
-
-
Controls: Always include a vehicle control group that receives the same volume and formulation without the peptide.
3. Monitoring for Off-Target Effects:
-
Cardiovascular Monitoring: In studies where CGRP receptor activation is a concern, monitor blood pressure and heart rate.
-
Behavioral Observations: Observe animals for any signs of distress, altered feeding behavior, or other unexpected phenotypes.
-
Biochemical Assays: At the end of the experiment, collect tissues of interest to measure relevant biomarkers of on-target and potential off-target effects.
Signaling Pathways
Understanding the signaling pathways activated by on-target and off-target receptors is key to interpreting your results.
Amylin Receptor Signaling Pathway
Amylin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs alpha-subunits, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[][11][12] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Amylin receptors can also couple to Gq alpha-subunits, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in elevated intracellular calcium levels.[12]
References
- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 5. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylin receptor - Wikipedia [en.wikipedia.org]
- 7. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amylin Receptor — TargetMol Chemicals [targetmol.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to account for batch-to-batch variability of synthetic Acetyl-Amylin (8-37).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for and manage batch-to-batch variability of synthetic Acetyl-Amylin (8-37).
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-Amylin (8-37) and what is its primary function?
Acetyl-Amylin (8-37) is a truncated and acetylated analog of the human hormone Amylin (also known as Islet Amyloid Polypeptide or IAPP).[1][2] It lacks the N-terminal ring structure present in the full-length amylin.[2] Its primary function in research is as a weak antagonist of the amylin receptor (AMY), where it can block the effects of endogenous amylin.[1][3] For instance, it has been shown to reverse the inhibitory effects of IAPP on glycogen (B147801) accumulation in vitro and enhance insulin (B600854) sensitivity in animal models.[1][4]
Q2: What are the common sources of batch-to-batch variability in synthetic Acetyl-Amylin (8-37)?
Batch-to-batch variability in synthetic peptides like Acetyl-Amylin (8-37) can arise from several factors during synthesis, purification, and handling. These include:
-
Purity: Differences in the percentage of the target peptide versus synthesis-related impurities.
-
Counterion Content: Variations in the type and amount of counterions (e.g., trifluoroacetate (B77799) from HPLC purification) can affect the net peptide content.
-
Water Content: Lyophilized peptides can absorb moisture, altering the actual peptide mass.
-
Aggregation State: Amylin and its analogs are prone to aggregation, and different batches may contain varying levels of monomers, oligomers, and fibrils.[5][6]
-
Post-Translational Modifications: Inadvertent modifications such as oxidation, deamidation, or truncation can occur during synthesis and storage.
Q3: How should I properly store and handle my lyophilized Acetyl-Amylin (8-37) to minimize variability?
Proper storage and handling are critical to maintaining the integrity of synthetic peptides.[7][8]
Storage Guidelines for Lyophilized Peptides:
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | For long-term storage, keep at -20°C or colder.[7][8][9] For short-term storage (days to weeks), 4°C is acceptable.[7][10] | Prevents chemical degradation, oxidation, and formation of secondary structures.[9] |
| Light | Store away from bright light.[7][8] | Minimizes light-induced degradation. |
| Moisture | Keep in a tightly sealed container with a desiccant.[9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[8][9][11] | Moisture can significantly decrease the long-term stability of lyophilized peptides.[7][8] |
Handling Lyophilized Peptides:
-
Before weighing, briefly centrifuge the vial to pellet all the lyophilized powder.[9]
-
Weigh out the desired amount quickly in a low-humidity environment.[9]
-
Reseal the container tightly, preferably under an inert gas like nitrogen or argon, and return it to cold storage promptly.[10]
Q4: What is the best way to dissolve and store Acetyl-Amylin (8-37) in solution?
The solubility of peptides depends on their amino acid composition.[8][11] There is no universal solvent, and a trial-and-error approach may be necessary.[7][8]
Dissolving Guidelines:
| Peptide Characteristic | Recommended Solvent |
|---|---|
| Basic Peptides (contains Lys, Arg) | 1-10% aqueous acetic acid.[11] |
| Acidic Peptides (contains Glu, Asp) | 1% aqueous ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate.[11] |
| Hydrophobic/Aggregation-Prone Peptides | Organic polar solvents like DMSO or DMF, followed by dilution in an aqueous buffer.[11] |
Storage of Peptide Solutions:
-
Peptide solutions are less stable than their lyophilized form.[11]
-
Store solutions at -20°C or colder in sterile, slightly acidic buffered solutions (pH 5-7).[11]
-
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][10][11]
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays between different batches of Acetyl-Amylin (8-37).
This is a common issue stemming from variability in peptide quality and concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Corrective Actions:
-
Quantify Peptide Concentration: Do not rely solely on the mass provided by the manufacturer. Independently verify the peptide concentration of your stock solution using methods like UV-Vis spectroscopy (if the peptide contains Trp or Tyr) or Amino Acid Analysis (AAA) for more accurate quantification.
-
Characterize Each New Batch: Before use in critical experiments, characterize each new batch to ensure it meets required specifications.
Analytical Technique Purpose High-Performance Liquid Chromatography (HPLC) Assess purity and detect impurities.[12][13] Mass Spectrometry (MS) Verify the molecular weight and amino acid sequence.[12][14] Thioflavin T (ThT) Assay Monitor the kinetics of amyloid fibril formation.[15][16] Transmission Electron Microscopy (TEM) Visualize the morphology of peptide aggregates (e.g., fibrils, oligomers).[5][15] -
Perform a Dose-Response Curve: For each new batch, perform a dose-response curve in your functional assay to determine the effective concentration (e.g., IC50 or EC50). This will help normalize for differences in potency between batches.
Problem 2: My Acetyl-Amylin (8-37) solution appears cloudy or forms a gel over time.
This indicates peptide aggregation or poor solubility.
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure the solvent used is appropriate for the peptide's amino acid sequence. Sonication can sometimes help dissolve stubborn peptides.[8]
-
Filter the Solution: If particulates are present, you can try filtering the solution through a 0.22 µm filter. However, be aware that this may remove some of the peptide, especially if it has aggregated.
-
Assess Aggregation: Use a Thioflavin T (ThT) assay to determine if amyloid-like fibrils are forming.[15][16]
-
Adjust Storage Conditions: If the peptide is aggregating in solution, try storing it at a lower concentration, in a different buffer (pH 5-7 is often recommended), or with the addition of a small percentage of an organic solvent like DMSO.[11] Always aliquot to avoid freeze-thaw cycles.[7][11]
Experimental Protocols
Protocol 1: Quality Control of Incoming Acetyl-Amylin (8-37) Batches
This workflow outlines the steps to characterize a new batch of synthetic peptide.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic long-range effects of mutations underlie aggregation propensities of amylin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. polarispeptides.com [polarispeptides.com]
- 15. Amyloidogenicity, Cytotoxicity and Receptor Activity of Bovine Amylin; Implications for Xenobiotic Transplantation and the Design of Non-toxic Amylin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for Acetyl-Amylin (8-37) in rodents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Acetyl-Amylin (8-37) in rodent models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges related to the handling, administration, and experimental outcomes of Acetyl-Amylin (8-37).
Peptide Handling and Preparation
-
Q1: My Acetyl-Amylin (8-37) peptide won't dissolve. What should I do?
-
Answer: The solubility of peptides can be influenced by their amino acid composition.[1] For Acetyl-Amylin (8-37), which has a net charge, initial attempts should be made with sterile, distilled water. If solubility issues persist, consider the following troubleshooting steps:
-
Assess the Peptide's Charge: Determine the overall charge of the peptide. Basic peptides may dissolve better in a slightly acidic solution (e.g., 10-30% acetic acid), while acidic peptides may be more soluble in a slightly basic solution.[1]
-
Use a Different Solvent: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.[1]
-
Sonication: Brief sonication can help to break up aggregates and aid dissolution.[1]
-
-
-
Q2: How should I store my Acetyl-Amylin (8-37) stock solution to maintain its stability?
-
Answer: Peptide solutions are susceptible to degradation.[2] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -20°C or colder for a few weeks to avoid repeated freeze-thaw cycles.[3] Peptides containing amino acids like tryptophan are particularly sensitive to oxidation, so using oxygen-free solvents can be beneficial.[1]
-
Dose and Administration
-
Q3: What is a good starting dose for Acetyl-Amylin (8-37) in mice or rats?
-
Answer: The optimal dose of Acetyl-Amylin (8-37) will depend on the specific research question, the rodent strain, and the administration route. Based on studies with similar amylin antagonists like AC187, a starting point for intraperitoneal (IP) administration could be in the range of 10 µg/kg/h for chronic infusion in rats.[4] For acute administration, doses of amylin agonists have been tested in a wide range, and it is advisable to perform a dose-response study to determine the optimal concentration for your experimental model.
-
-
Q4: Which route of administration is best for Acetyl-Amylin (8-37)?
-
Answer: The most common routes for peptide administration in rodents are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[2]
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Intraperitoneal (IP) injection offers a large surface area for absorption into the systemic circulation.[2]
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Subcutaneous (SC) injection is often used for sustained-release formulations.[2]
-
The choice of administration route will depend on the desired pharmacokinetic profile of the peptide in your study.
-
-
Experimental Results and Interpretation
-
Q5: I am seeing high variability in my in vivo results. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Administration: Ensure your injection technique is consistent. For IP injections, avoid the midline to prevent puncturing the bladder or cecum.[2] For SC injections, form a consistent "tent" of skin for injection.[2]
-
Peptide Degradation: As mentioned, improper storage and handling can lead to loss of biological activity.[1] Always prepare fresh solutions when possible.
-
Animal Strain and Condition: Different rodent strains can exhibit varying sensitivities to amylin analogs.[5] Ensure that animals are properly acclimatized and that experimental groups are appropriately matched.
-
-
-
Q6: My results are inconsistent with expected outcomes for an amylin antagonist. What should I check?
-
Answer: If you observe unexpected results, consider the following:
-
Receptor Specificity: Acetyl-Amylin (8-37) is an antagonist of the amylin receptor.[6][7] However, the amylin receptor is a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[8][9] The specific RAMP present can influence ligand binding and signaling.[8][9] Ensure your experimental model expresses the appropriate amylin receptor subtype for your research question.
-
Purity of the Peptide: Impurities in the peptide preparation could lead to off-target effects.[8] It is advisable to use high-purity Acetyl-Amylin (8-37).
-
Experimental Design: Review your experimental protocol for any potential confounding factors.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when designing experiments with Acetyl-Amylin (8-37) and similar peptides.
Table 1: Recommended Injection Parameters for Rodents
| Parameter | Mice | Rats | Reference(s) |
| Intraperitoneal (IP) Injection | |||
| Needle Gauge | 25-27 G | 23-25 G | [2][10] |
| Max Volume | < 10 ml/kg | < 10 ml/kg | [10] |
| Subcutaneous (SC) Injection | |||
| Needle Gauge | 25-27 G | 21-27 G | [2][11] |
| Max Volume | 1-5 ml/kg | 1-5 ml/kg | [12] |
Table 2: Example Dosage of a Related Amylin Antagonist (AC187) in Rats
| Compound | Administration Route | Dosage | Species | Outcome | Reference |
| AC187 | Intraperitoneal (chronic infusion) | 10 µg/kg/h | Zucker (fa/fa) Rats | Increased food intake | [4] |
Key Experimental Protocols
Below are detailed methodologies for common administration routes of peptides in rodents.
Protocol 1: Intraperitoneal (IP) Injection in Mice [2][13]
-
Preparation:
-
Animal Restraint:
-
Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.
-
-
Injection:
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (SC) Injection in Rats [11][14]
-
Preparation:
-
Animal Restraint:
-
Gently grasp the loose skin over the scruff of the neck to form a "tent".[11]
-
-
Injection:
-
Insert the needle at the base of the tented skin, parallel to the animal's back.
-
Aspirate to ensure correct placement (negative pressure).[11]
-
Inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling cascade.
Experimental Workflow for In Vivo Study
Caption: General rodent experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent models of leptin receptor deficiency are less sensitive to amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. utoledo.edu [utoledo.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. queensu.ca [queensu.ca]
Technical Support Center: Acetyl-Amylin (8-37) and CGRP Receptor Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Amylin (8-37) and navigating its cross-reactivity with Calcitonin Gene-Related Peptide (CGRP) receptors.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-Amylin (8-37) and why is it used in research?
Acetyl-Amylin (8-37), also known as AC187, is a truncated analogue of salmon calcitonin and a potent antagonist of the amylin receptor.[][2][3] It is frequently used in scientific research to investigate the pharmacological and physiological roles of amylin receptors.[] By blocking the binding of endogenous amylin, researchers can elucidate the downstream signaling pathways and physiological functions regulated by amylin. N-terminal acetylation of the amylin (8-37) fragment can lead to a more than 10-fold increase in potency compared to the non-acetylated form.[4]
Q2: What is the basis of the cross-reactivity between Acetyl-Amylin (8-37) and CGRP receptors?
The cross-reactivity stems from the significant structural homology between amylin and CGRP, as well as the composition of their receptors.[5][6] Both amylin and CGRP receptors are heterodimers composed of a G protein-coupled receptor (either the calcitonin receptor [CTR] or the calcitonin receptor-like receptor [CLR]) and a receptor activity-modifying protein (RAMP).[][7][8] Specifically, the AMY1 receptor (CTR + RAMP1) has a high affinity for both amylin and CGRP.[9][10] Acetyl-Amylin (8-37) can antagonize CGRP binding at the CT/RAMP1 receptor complex.[3]
Q3: How can I be sure that the observed effects in my experiment are due to amylin receptor antagonism and not CGRP receptor antagonism?
This is a critical consideration. To differentiate between amylin and CGRP receptor-mediated effects, it is essential to use a combination of selective antagonists, appropriate experimental models, and careful data interpretation. For instance, comparing the effects of Acetyl-Amylin (8-37) with a more CGRP-selective antagonist like CGRP (8-37) or small molecule gepants (e.g., ubrogepant, rimegepant) can help dissect the pharmacology.[11][12] Additionally, using cell lines expressing specific receptor subtypes (e.g., AMY1, AMY3, or CGRP receptors) can provide more definitive answers.
Q4: Are there more selective amylin receptor antagonists available?
While Acetyl-Amylin (8-37) is a potent amylin antagonist, it does exhibit cross-reactivity.[3] Researchers have developed other antagonists with varying selectivity profiles. For example, salmon calcitonin (8-32) is a highly selective amylin receptor antagonist.[13] The choice of antagonist will depend on the specific experimental question and the receptor subtypes present in the model system.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results when using Acetyl-Amylin (8-37).
-
Possible Cause: Unrecognized CGRP receptor expression in your experimental model.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform RT-PCR or immunohistochemistry to determine the expression levels of CTR, CLR, and RAMPs (RAMP1, RAMP2, RAMP3) in your cells or tissue of interest.
-
Use a CGRP-Selective Antagonist: Run a parallel experiment using a CGRP-selective antagonist, such as CGRP (8-37) or a small molecule antagonist (gepant).[11][12] If this antagonist produces a similar effect to Acetyl-Amylin (8-37), it suggests a CGRP receptor-mediated mechanism.
-
Consult Receptor Pharmacology Data: Refer to the binding affinity and potency data for Acetyl-Amylin (8-37) at different receptor subtypes to guide your interpretation.
-
Problem 2: Difficulty interpreting binding assay data with Acetyl-Amylin (8-37).
-
Possible Cause: Competition from both amylin and CGRP receptors in your sample.
-
Troubleshooting Steps:
-
Homologous and Heterologous Competition Assays: Perform competition binding assays using radiolabeled amylin and radiolabeled CGRP in separate experiments. This will help determine the relative contribution of each receptor type to the total binding.
-
Use Selective Ligands: Employ selective agonists or antagonists for each receptor to displace the radioligand and characterize the binding sites. For example, use salmon calcitonin to selectively target amylin receptors.
-
Analyze Data with Complex Models: Use curve-fitting software that can accommodate two-site binding models if you suspect the presence of multiple receptor populations with different affinities for Acetyl-Amylin (8-37).
-
Quantitative Data Summary
Table 1: Comparative Antagonist Potency at Amylin and CGRP Receptors
| Antagonist | Target Receptor(s) | Reported Potency (pIC50 / pKi) | Selectivity Notes |
| Acetyl-Amylin (8-37) (AC187) | Amylin Receptors, CGRP Receptors | pIC50: 6.8 ± 0.10 (at rat L6 myocyte CGRP receptors)[14] | More selective for amylin receptors than calcitonin and CGRP receptors.[13][15] Potent antagonist of amylin binding sites.[2] |
| CGRP (8-37) | CGRP Receptors, Amylin Receptors | pIC50: 7.95 ± 0.14 (at rat L6 myocyte CGRP receptors)[14] | Considered a CGRP1-selective antagonist (pKi 7.0–8.0).[9] Also inhibits some amylin responses.[9] |
| Amylin (8-37) | Amylin Receptors | pIC50: 6.6 ± 0.16 (at rat L6 myocyte CGRP receptors)[14] | Weak amylin receptor antagonist.[15] |
| Salmon Calcitonin (8-32) | Amylin Receptors, Calcitonin Receptors | - | Highly selective amylin receptor antagonist.[13] |
| Olcegepant | CGRP Receptors | - | CGRP receptor blocker also used to study amylin receptor pharmacology.[] |
Key Experimental Protocols
Protocol 1: Differentiating Amylin vs. CGRP Receptor Activity using Functional Assays (cAMP Accumulation)
-
Cell Culture: Culture cells endogenously expressing or transfected to express specific amylin (AMY1, AMY3) or CGRP receptors.
-
Cell Plating: Seed cells in 24- or 48-well plates and grow to 80-90% confluency.
-
Pre-incubation with Antagonists:
-
Wash cells with serum-free media.
-
Pre-incubate one set of wells with varying concentrations of Acetyl-Amylin (8-37).
-
Pre-incubate a parallel set of wells with varying concentrations of a CGRP-selective antagonist (e.g., CGRP (8-37)).
-
Include a vehicle control group.
-
-
Agonist Stimulation: Add a known concentration of an amylin agonist (e.g., pramlintide) or a CGRP agonist to the appropriate wells.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot agonist dose-response curves in the presence and absence of each antagonist. A rightward shift in the dose-response curve for the amylin agonist in the presence of Acetyl-Amylin (8-37) but not the CGRP antagonist would indicate amylin receptor-specific activity.
Visualizations
Caption: Amylin and CGRP receptor signaling and points of antagonism.
Caption: Workflow for differentiating receptor-specific effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amylin antibodies frequently display cross-reactivity with CGRP: characterization of eight amylin antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylin antibodies frequently display cross-reactivity with CGRP: characterization of eight amylin antibodies. | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. The selectivity and structural determinants of peptide antagonists at the CGRP receptor of rat, L6 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Best practices for handling and reconstituting lyophilized Acetyl-Amylin (8-37).
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and reconstituting lyophilized Acetyl-Amylin (8-37), along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is Acetyl-Amylin (8-37) and what is its primary mechanism of action?
Acetyl-Amylin (8-37) is a synthetic, truncated analog of human amylin. It functions as a specific and potent antagonist of the amylin receptors (AMY1, AMY2, and AMY3).[1] These receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2][3] By binding to these receptors, Acetyl-Amylin (8-37) blocks the downstream signaling pathways typically activated by endogenous amylin, such as the Gs-coupled pathway that leads to the production of cyclic AMP (cAMP).[] The N-terminal acetylation of the Amylin (8-37) fragment has been shown to increase its antagonistic potency by more than tenfold compared to the non-acetylated form.[5]
2. How should I reconstitute lyophilized Acetyl-Amylin (8-37)?
Proper reconstitution is critical for maintaining the peptide's integrity and activity. Follow these steps for optimal results:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.
-
Solvent Selection: For a stock solution, sterile, distilled water is a common solvent. The non-acetylated form, Amylin (8-37), is soluble in water up to 50 mg/mL with the aid of ultrasonication.[6] However, N-terminal acetylation can sometimes reduce a peptide's solubility in aqueous solutions due to a decrease in polarity.[7] If you experience solubility issues, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer. For cell-based assays, ensure the final concentration of any organic solvent is non-toxic to your cells (typically <0.5% DMSO).
-
Reconstitution Technique:
-
Slowly inject the desired volume of solvent down the side of the vial.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation and degradation of the peptide.
-
If the peptide does not dissolve completely, gentle warming (to 37°C) or brief sonication may be helpful.
-
3. What are the recommended storage conditions for Acetyl-Amylin (8-37)?
The stability of Acetyl-Amylin (8-37) depends on whether it is in a lyophilized or reconstituted state.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years | Store in a desiccator to protect from moisture.[6] |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
4. Why is N-terminal acetylation important for this amylin analog?
N-terminal acetylation is a key modification for Amylin (8-37) for several reasons:
-
Increased Potency: Acetylation of the N-terminus has been demonstrated to increase the antagonistic potency of Amylin (8-37) by more than tenfold.[5]
-
Enhanced Stability: The acetyl group can protect the peptide from degradation by aminopeptidases, potentially increasing its half-life in experimental systems.[7][8]
-
Mimics Native Proteins: A large percentage of eukaryotic proteins are naturally N-terminally acetylated. This modification can make the peptide more representative of a naturally occurring molecule in biological assays.[7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with Acetyl-Amylin (8-37).
Issue 1: Poor Solubility of the Reconstituted Peptide
-
Possible Cause: The concentration of the peptide is too high for the chosen solvent, or the peptide has aggregated. N-terminal acetylation can sometimes decrease aqueous solubility.[7]
-
Troubleshooting Steps:
-
Try a Co-Solvent: If reconstituting in an aqueous buffer, try first dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly adding the aqueous buffer while gently mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Adjust pH: The stability and solubility of peptides can be pH-dependent. For many peptides, a slightly acidic pH (3-5) can improve stability.[9]
-
Sonication: Brief, gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Lower the Concentration: Reconstitute the peptide at a lower concentration.
-
Issue 2: Inconsistent or No Antagonistic Effect Observed
-
Possible Causes:
-
Degradation of the peptide.
-
Incorrect concentration of the agonist or antagonist.
-
Issues with the assay system (e.g., cell health, receptor expression).
-
-
Troubleshooting Steps:
-
Peptide Integrity:
-
Ensure the peptide has been stored correctly in both its lyophilized and reconstituted forms. Avoid multiple freeze-thaw cycles.
-
Prepare fresh stock solutions of the peptide.
-
-
Assay Concentrations:
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to provide a window for observing antagonism. An excessively high agonist concentration can overcome competitive antagonism.
-
Antagonist Concentration: Perform a dose-response experiment with Acetyl-Amylin (8-37) to determine its IC50 or pA2 value in your specific assay.
-
-
Assay System Verification:
-
Positive Control: Use a known, well-characterized amylin receptor antagonist to confirm that your assay can detect antagonism.
-
Cell Health: Ensure your cells are healthy, within a suitable passage number, and that the expression of the amylin receptor is adequate.
-
Incubation Times: Ensure the pre-incubation time with Acetyl-Amylin (8-37) is sufficient to allow for receptor binding before adding the agonist.
-
-
Issue 3: High Variability Between Experimental Replicates
-
Possible Causes:
-
Inconsistent handling and reconstitution of the peptide.
-
Pipetting errors.
-
Cell plating inconsistencies.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all users are following the same standardized protocol for peptide reconstitution, storage, and handling.
-
Proper Aliquoting: Use single-use aliquots of the reconstituted peptide to minimize variability from freeze-thaw cycles.
-
Consistent Cell Culture: Maintain consistent cell plating densities and ensure even cell distribution in multi-well plates.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents.
-
Quantitative Data
The following table summarizes the binding affinity and functional potency of Acetyl-Amylin (8-37) and related amylin receptor antagonists.
| Antagonist | Receptor Target | Assay Type | Value | Species | Reference |
| AC187 (acetylated amylin analog) | Amylin Receptor | Functional Antagonism (IC50) | 0.48 nM | Not Specified | [1] |
| Amylin Receptor | Binding Affinity (Ki) | 0.275 nM | Not Specified | [1] | |
| Rat Amylin (8-37) (non-acetylated) | rAMY1(a) | cAMP Production (pKb) | ~5.8 | Rat | [5] |
| rAMY3(a) | cAMP Production (pKb) | ~5.8 | Rat | [5] | |
| Acetyl-Amylin (8-37) | Amylin Receptors | Functional Antagonism | >10-fold more potent than Amylin (8-37) | Not Specified | [5] |
Experimental Protocols
Detailed Methodology: In Vitro Glycogen (B147801) Synthesis Assay in Isolated Rat Soleus Muscle
This protocol is adapted from studies investigating the effects of amylin and its antagonists on glycogen synthesis in skeletal muscle.[10][11]
1. Materials and Reagents:
-
Male Wistar rats (100-150 g)
-
Krebs-Ringer bicarbonate buffer (KRB), supplemented with 5.5 mM glucose and 0.1% BSA, gassed with 95% O2 / 5% CO2
-
Amylin (agonist)
-
Acetyl-Amylin (8-37) (antagonist)
-
D-[U-14C]glucose
-
Glycogen precipitation and washing solutions (e.g., ethanol (B145695), potassium hydroxide)
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Muscle Preparation:
-
Humanely euthanize the rat and isolate the soleus muscles.
-
Longitudinally split the muscles to ensure adequate diffusion of nutrients and test compounds.
-
Pre-incubate the muscle strips in gassed KRB buffer for 30 minutes at 37°C in a shaking water bath to allow for metabolic stabilization.
3. Experimental Procedure:
-
Transfer the pre-incubated muscle strips to fresh KRB buffer containing the desired concentrations of insulin, amylin, and/or Acetyl-Amylin (8-37). For antagonist studies, pre-incubate the muscles with Acetyl-Amylin (8-37) for 15-30 minutes before adding the agonist (amylin).
-
A typical experimental setup would include the following conditions:
-
Basal (no insulin or amylin)
-
Insulin-stimulated (e.g., 100 µU/mL)
-
Insulin + Amylin (e.g., 10 nM)
-
Insulin + Amylin + varying concentrations of Acetyl-Amylin (8-37)
-
-
Add D-[U-14C]glucose to each incubation vial.
-
Incubate for 60 minutes at 37°C with continuous gassing and shaking.
-
Terminate the incubation by removing the muscles and blotting them dry.
-
Immediately freeze the muscles in liquid nitrogen.
4. Glycogen Extraction and Measurement:
-
Digest the frozen muscle samples in hot potassium hydroxide.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Wash the glycogen pellet multiple times with ethanol to remove unincorporated radiolabeled glucose.
-
Dissolve the final glycogen pellet in water.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Express the rate of glycogen synthesis as µmol of glucose incorporated into glycogen per gram of muscle per hour.
-
Plot the dose-response curve for Acetyl-Amylin (8-37) to determine its IC50 for the inhibition of amylin's effect on glycogen synthesis.
Visualizations
References
- 1. Amylin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Acetyl-Amylin (8-37), rat | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of amylin on carbohydrate metabolism in skeletal muscle in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amylin Receptor Antagonists: Acetyl-Amylin (8-37) vs. AC187
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist potency of two commonly used amylin receptor antagonists, Acetyl-Amylin (8-37) and AC187. The information presented is compiled from publicly available research data to assist in the selection of the most appropriate antagonist for specific experimental needs.
Executive Summary
AC187 emerges as a significantly more potent and selective antagonist of the amylin receptor compared to Acetyl-Amylin (8-37). While both are valuable research tools, AC187's picomolar to low nanomolar affinity and well-documented selectivity profile make it a preferred choice for studies requiring high-potency and specific amylin receptor blockade. Acetyl-Amylin (8-37), while a specific antagonist, is generally considered to be less potent.
Data Presentation: Quantitative Comparison of Antagonist Potency
The following table summarizes the available quantitative data for Acetyl-Amylin (8-37) and AC187. It is important to note that direct side-by-side comparisons in the same study are limited, and potency values can vary depending on the experimental conditions, such as the receptor subtype and assay used.
| Parameter | Acetyl-Amylin (8-37) | AC187 | Source(s) |
| Binding Affinity (Ki) | Data not consistently available. Potency is >10-fold higher than Amylin (8-37), which is a weak antagonist. | 0.275 nM, 79 pM | [1][2] |
| Functional Antagonism (IC50) | Data not consistently available. | 0.48 nM | [1] |
| Selectivity | Specific for amylin receptors. | High selectivity for amylin receptors over calcitonin and CGRP receptors. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future studies.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the amylin receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Acetyl-Amylin (8-37) and AC187 for the amylin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing amylin receptors (e.g., rat nucleus accumbens tissue or HEK293 cells co-transfected with the calcitonin receptor and a receptor activity-modifying protein (RAMP)).
-
Radioligand: [¹²⁵I]-Amylin or [¹²⁵I]-CGRP.
-
Test Compounds: Acetyl-Amylin (8-37) and AC187 at various concentrations.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (Acetyl-Amylin (8-37) or AC187).
-
Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the amylin receptor signaling pathway.
Objective: To determine the functional antagonist potency (IC50) of Acetyl-Amylin (8-37) and AC187.
Materials:
-
Cells: HEK293 cells stably expressing the amylin receptor (calcitonin receptor and a RAMP).
-
Agonist: Amylin (e.g., rat or human amylin).
-
Antagonists: Acetyl-Amylin (8-37) and AC187 at various concentrations.
-
Cell Culture Medium.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the antagonist (Acetyl-Amylin (8-37) or AC187) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of amylin (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Incubate for a specific time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Amylin Receptor Signaling Pathway
The binding of an antagonist like Acetyl-Amylin (8-37) or AC187 to the amylin receptor blocks the downstream signaling cascade initiated by the natural agonist, amylin.
Caption: Antagonists block amylin-induced G-protein activation and downstream signaling.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the key steps in a competition binding assay to determine the affinity of an antagonist.
Caption: Workflow for determining antagonist binding affinity via competition assay.
Logical Relationship: Potency Comparison
This diagram illustrates the relative antagonist potency of AC187 and Acetyl-Amylin (8-37) based on available data.
Caption: Relative antagonist potency: AC187 is more potent than Acetyl-Amylin (8-37).
References
A Comparative Guide to Acetyl-Amylin (8-37) (human) and CGRP (8-37) as Amylin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used peptide antagonists of the amylin receptor system: Acetyl-Amylin (8-37) (human) and Calcitonin Gene-Related Peptide (CGRP) (8-37). Amylin, a pancreatic β-cell hormone, plays a crucial role in glucose homeostasis, making its receptors a key target for the development of therapeutics for metabolic diseases. The selection of an appropriate antagonist is critical for elucidating the physiological functions of amylin and for the early stages of drug discovery. This document summarizes key performance data, details experimental methodologies for antagonist characterization, and visualizes the underlying biological and experimental frameworks.
Introduction to Amylin Receptors and Antagonism
Amylin receptors are complex, heterodimeric G protein-coupled receptors (GPCRs) composed of a core calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs)[1][2][3]. The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) determines the pharmacological properties of the resulting amylin receptor subtype (AMY₁, AMY₂, or AMY₃, respectively)[1][2]. These receptors are primarily coupled to the Gs alpha subunit (Gαs), and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[4][5].
Peptide fragments of amylin and the structurally related CGRP are widely used as research tools to block these receptors. Acetyl-Amylin (8-37) is a truncated and N-terminally acetylated analog of human amylin, while CGRP (8-37) is a C-terminal fragment of CGRP. Both act as competitive antagonists, but their potency and selectivity can differ significantly across the various amylin receptor subtypes. N-terminal acetylation of amylin (8-37) has been shown to increase its antagonist potency compared to the non-acetylated form[1].
Quantitative Comparison of Antagonist Performance
The following tables summarize the binding affinities and functional antagonist potencies of Acetyl-Amylin (8-37) and CGRP (8-37) at different human and rat amylin receptor subtypes. The data has been compiled from various studies, and it is important to note that experimental conditions such as cell lines and assay formats can influence the reported values.
Table 1: Antagonist Potency at Amylin Receptors
| Antagonist | Receptor Subtype | Species | Assay Type | Measurement | Value | Reference |
| CGRP (8-37) | AMY₁ (CTR/RAMP1) | Human | Functional (cAMP) | pA₂ | ~7.3 | [] |
| CGRP (8-37) | AMY₁ₐ | Human | Functional (cAMP) | pKᵢ | 7.0 - 8.0 (for CGRP₁ receptor) | [7] |
| CGRP (8-37) | AMY₁ₐ | Rat | Functional (cAMP) | pK₈ | Weak antagonist | [8] |
| CGRP (8-37) | AMY₃ₐ | Rat | Functional (cAMP) | pK₈ | Weaker than at AMY₁ₐ | [8] |
| Amylin (8-37) (rat) | AMY₁ₐ | Rat | Functional (cAMP) | pK₈ | ~5.8 (very weak) | [9] |
| Amylin (8-37) (rat) | AMY₃ₐ | Rat | Functional (cAMP) | pK₈ | ~5.8 (very weak) | [9] |
Note: Data for Acetyl-Amylin (8-37) is less frequently reported in terms of pA₂ or pKᵢ values in direct comparative studies. However, it is generally considered a more specific amylin antagonist than CGRP (8-37)[10]. Amylin (8-37) is a weak antagonist, and acetylation enhances its potency[1].
Table 2: Selectivity Profile
| Antagonist | Primary Target | Cross-Reactivity | Comments | Reference |
| Acetyl-Amylin (8-37) (human) | Amylin Receptors | Limited ability to block CGRP inhibition. | Considered a specific amylin antagonist. | [10] |
| CGRP (8-37) | CGRP Receptors | Potent antagonist at amylin receptors, particularly AMY₁. Inactive at calcitonin receptors. | Often used as a dual amylin/CGRP receptor antagonist. | [7] |
Experimental Methodologies
The characterization of amylin receptor antagonists typically involves two key types of experiments: radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of agonist-induced signaling.
Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the amylin receptor.
Objective: To determine the binding affinity (Kᵢ) of Acetyl-Amylin (8-37) and CGRP (8-37) for amylin receptors.
Materials:
-
Cell Lines: HEK-293 or COS-7 cells transiently or stably expressing the human or rat calcitonin receptor and the desired RAMP (1, 2, or 3).
-
Radioligand: Typically ¹²⁵I-labeled rat amylin or ¹²⁵I-labeled CGRP.
-
Competitors: Unlabeled Acetyl-Amylin (8-37), CGRP (8-37), and a potent amylin agonist (e.g., rat amylin) for control curves.
-
Buffers:
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
-
Instrumentation: Gamma counter, 96-well filter plates, vacuum manifold.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the desired amylin receptor subtype to ~80-90% confluency.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., ~50 pM ¹²⁵I-rat amylin) to each well.
-
Add increasing concentrations of the unlabeled competitor (Acetyl-Amylin (8-37) or CGRP (8-37)) in triplicate.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled amylin, e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an amylin receptor agonist.
Objective: To determine the functional potency (pA₂ or K₈) of Acetyl-Amylin (8-37) and CGRP (8-37) as amylin receptor antagonists.
Materials:
-
Cell Lines: As described for the binding assay.
-
Agonist: A potent amylin receptor agonist (e.g., rat amylin).
-
Antagonists: Acetyl-Amylin (8-37) and CGRP (8-37).
-
Reagents:
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture:
-
Seed cells expressing the desired amylin receptor subtype into 96-well or 384-well plates and culture overnight.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and add varying concentrations of the antagonist (Acetyl-Amylin (8-37) or CGRP (8-37)) diluted in stimulation buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a constant concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells containing the antagonist.
-
Include control wells with agonist only (maximum stimulation) and buffer only (basal level).
-
Incubate for a further defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Construct agonist dose-response curves in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
-
Alternatively, calculate the K₈ value from the rightward shift in the agonist dose-response curve caused by a known concentration of the antagonist.
-
Visualizations
Amylin Receptor Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 7. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Amylin Receptor | TargetMol [targetmol.com]
A Comparative Analysis of Acetyl-Amylin (8-37) and Pramlintide: An Agonist-Antagonist Duo at the Amylin Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic amylin analog, pramlintide, and the amylin receptor antagonist, Acetyl-Amylin (8-37). This analysis is supported by experimental data to delineate their distinct pharmacological profiles and functional effects.
Pramlintide, an FDA-approved adjunct therapy for diabetes, functions as a synthetic analog of the pancreatic hormone amylin, mimicking its physiological effects on glycemic control.[1][2] In contrast, Acetyl-Amylin (8-37) is a truncated and modified version of amylin that acts as a specific antagonist at the amylin receptor, making it a valuable tool in pharmacological research.[3][4] This guide will delve into their comparative mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action: A Tale of Two Ligands
Both pramlintide and Acetyl-Amylin (8-37) exert their effects by interacting with the amylin receptor, a complex composed of the calcitonin receptor (CTR) at its core, associated with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[5][6] This association gives rise to three distinct amylin receptor subtypes: AMY1, AMY2, and AMY3, respectively.[5]
Pramlintide acts as an agonist , binding to and activating the amylin receptor. This activation triggers downstream signaling pathways, including the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade mimics the natural actions of amylin, which include:
-
Slowing of gastric emptying: This delays the absorption of glucose from meals.[1][8]
-
Suppression of post-prandial glucagon (B607659) secretion: This reduces hepatic glucose output.[1][2]
-
Promotion of satiety: This leads to reduced caloric intake and potential weight loss.[2]
Acetyl-Amylin (8-37) , on the other hand, functions as a competitive antagonist . It binds to the amylin receptor but fails to elicit the conformational change necessary for receptor activation and downstream signaling. By occupying the receptor's binding site, it blocks the binding and subsequent effects of endogenous amylin or amylin agonists like pramlintide.[3][4] The N-terminal acetylation of the Amylin (8-37) fragment has been shown to significantly enhance its antagonistic potency compared to the non-acetylated form.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Acetyl-Amylin (8-37) and pramlintide, providing a clear comparison of their in vitro and in vivo properties.
Table 1: Receptor Binding and Functional Activity
| Parameter | Acetyl-Amylin (8-37) | Pramlintide |
| Receptor Target | Amylin Receptors (AMY1, AMY2, AMY3) | Amylin Receptors (AMY1, AMY2, AMY3) |
| Functional Activity | Antagonist | Agonist |
| Binding Affinity (Ki) | Data not consistently available for Acetyl-Amylin (8-37). AC187, a related antagonist, has a Ki of 0.275 nM.[4] | ~0.023 nM (in rat nucleus accumbens membranes)[10] |
| cAMP Stimulation (EC50) | Does not stimulate cAMP production | ~74-82 nM (for AMY1-3 activation)[11] |
Table 2: Pharmacokinetic Properties
| Parameter | Acetyl-Amylin (8-37) | Pramlintide |
| Half-life | Data not readily available | ~48 minutes[12][13] |
| Bioavailability (SC) | Data not readily available | 30-40%[12][13] |
| Metabolism | Expected to be metabolized by peptidases | Primarily renal[1][13] |
| Protein Binding | Data not readily available | ~60%[12] |
Table 3: Pharmacodynamic Effects
| Parameter | Acetyl-Amylin (8-37) | Pramlintide |
| Effect on Gastric Emptying | Blocks amylin-induced delay | Slows gastric emptying[1][8] |
| Effect on Food Intake | Can increase food intake by blocking endogenous amylin | Reduces food intake[2] |
| Effect on Body Weight | May increase body weight by blocking satiety signals | Promotes weight loss[1] |
| Effect on Glycemic Control | Can worsen glycemic control by opposing amylin's actions | Improves post-prandial glycemic control[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Protocol:
-
Membrane Preparation: HEK293 cells stably co-expressing the human calcitonin receptor and a specific RAMP (1, 2, or 3) are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.[14]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled amylin analog (e.g., [125I]-amylin) and varying concentrations of the unlabeled competitor (pramlintide or Acetyl-Amylin (8-37)).[15]
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in the amylin receptor signaling pathway.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the desired amylin receptor subtype are seeded in 96-well plates and grown to near confluency.[16][17]
-
Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.[17]
-
Compound Addition: For agonist testing, varying concentrations of pramlintide are added to the wells. For antagonist testing, cells are pre-incubated with varying concentrations of Acetyl-Amylin (8-37) before the addition of a fixed concentration of an amylin agonist.
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based reporter assay.[18][19]
-
Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, the IC50 is determined.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT assesses the effect of a compound on glucose disposal after an oral glucose challenge.
Protocol:
-
Animal Acclimatization and Fasting: Rats or mice are acclimatized to the experimental conditions and then fasted overnight (approximately 16-18 hours) with free access to water.[20][21]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[20]
-
Compound Administration: The test compound (pramlintide, Acetyl-Amylin (8-37), or vehicle) is administered via subcutaneous or intraperitoneal injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[20][22]
-
Serial Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[21]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the total glycemic excursion.
In Vivo Gastric Emptying Measurement in Rodents (Phenol Red Method)
This method measures the rate at which a non-absorbable marker passes from the stomach to the small intestine.
Protocol:
-
Animal Fasting: Mice are fasted overnight (approximately 18 hours) with free access to water.[23]
-
Test Meal Administration: A test meal containing a non-absorbable marker, phenol (B47542) red (e.g., 0.3 mL of 0.75 mg/mL phenol red in 5% glucose), is administered by oral gavage.[23][24]
-
Compound Administration: The test compound is administered at a specified time relative to the test meal.
-
Euthanasia and Stomach Collection: At a predetermined time after the test meal (e.g., 20 minutes), the animals are euthanized by cervical dislocation. The stomach is clamped at the pyloric and cardiac ends and surgically removed.[25][26]
-
Phenol Red Extraction: The stomach is homogenized in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. Proteins are precipitated with trichloroacetic acid, and the supernatant is collected after centrifugation.[25]
-
Spectrophotometric Analysis: The absorbance of the supernatant is measured at 560 nm to quantify the amount of phenol red remaining in the stomach.[25][27]
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the test animals to that recovered from a control group euthanized immediately after receiving the test meal (time 0).[25]
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Amylin Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Logical Relationship of Agonist vs. Antagonist.
References
- 1. Pramlintide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Amylin Receptor — TargetMol Chemicals [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. novonordiskmedical.com [novonordiskmedical.com]
- 7. Activity of pramlintide, rat and human amylin but not Aβ1-42 at human amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramlintide Monograph for Professionals - Drugs.com [drugs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Pramlintide - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. mmpc.org [mmpc.org]
- 21. olac.berkeley.edu [olac.berkeley.edu]
- 22. researchgate.net [researchgate.net]
- 23. 4.10. Gastric Emptying and Intestinal Transit [bio-protocol.org]
- 24. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 25. ijper.org [ijper.org]
- 26. researchgate.net [researchgate.net]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Validation of Acetyl-Amylin(8-37) Antagonist Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl-Amylin(8-37), a potent antagonist of the amylin receptor, with other commonly used antagonists. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate tools for their in vitro studies of the amylin receptor system.
Introduction to Amylin and its Receptors
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety. Amylin exerts its effects by binding to a family of G protein-coupled receptors (GPCRs) which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. This association gives rise to three distinct amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). The primary signaling pathway activated by amylin receptors is the Gαs-adenylyl cyclase cascade, leading to an increase in intracellular cyclic AMP (cAMP).
Acetyl-Amylin(8-37): A Specific Amylin Antagonist
Acetyl-Amylin(8-37) is a truncated analog of human amylin that acts as a competitive antagonist at amylin receptors. The N-terminal acetylation of the Amylin(8-37) fragment has been shown to significantly enhance its potency compared to the non-acetylated form. This modification makes it a valuable tool for investigating the physiological and pathological roles of endogenous amylin.
Comparative Antagonist Efficacy
The antagonist efficacy of Acetyl-Amylin(8-37) is best understood in the context of other known amylin receptor antagonists. The following table summarizes the available quantitative data on the antagonist potency of Acetyl-Amylin(8-37) and its comparators. It is important to note that direct head-to-head comparative studies on all human amylin receptor subtypes are limited. The data for Amylin(8-37) is included as a reference for Acetyl-Amylin(8-37), with the expectation that acetylation will increase its potency.
| Antagonist | Receptor Subtype | Assay Type | Potency (pA2 / pKB / IC50) | Species | Reference |
| Amylin(8-37) * | rAMY1(a), rAMY3(a) | cAMP Functional Assay | pKB ≈ 5.8 | Rat | [1] |
| AC187 | Amylin Receptor | Radioligand Binding | IC50 = 0.48 nM | Not Specified | [2] |
| hAMY1(a) | cAMP Functional Assay | pKB ≈ 8.5 | Human | [3] | |
| hCT(a) | cAMP Functional Assay | pKB ≈ 7.5 | Human | [3] | |
| CGRP(8-37) | CGRP Receptor | cAMP Functional Assay | pA2 = 8.23 ± 0.11 | Human | [4] |
| Guinea Pig Ileum | Functional Assay | Apparent pA2 = 7.15 ± 0.23 | Guinea Pig | [5] | |
| sCT(8-32) | hAMY1(a) | cAMP Functional Assay | pKB ≈ 7.8 | Human | [3] |
| hCT(a) | cAMP Functional Assay | pKB ≈ 8.6 | Human | [3] |
*Data for the non-acetylated form. N-terminal acetylation is expected to increase potency.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the antagonist efficacy of Acetyl-Amylin(8-37) are provided below.
Amylin Receptor-Mediated cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an amylin receptor agonist.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
For transient transfection, HEK293 cells are seeded in 24-well plates. Once they reach 70-80% confluency, they are co-transfected with plasmids encoding the human calcitonin receptor (hCTR) and the desired human RAMP (hRAMP1, hRAMP2, or hRAMP3) using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are typically used for assays 24-48 hours post-transfection.
-
Alternatively, stable cell lines expressing the desired human amylin receptor subtype can be used.[6][7]
b. cAMP Accumulation Assay:
-
On the day of the assay, the growth medium is removed, and the cells are washed with pre-warmed serum-free DMEM.
-
Cells are then pre-incubated for 15-30 minutes at 37°C with serum-free DMEM containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Following the pre-incubation, various concentrations of the antagonist (e.g., Acetyl-Amylin(8-37)) are added to the wells and incubated for a further 15-30 minutes at 37°C.
-
Subsequently, a fixed concentration of an amylin receptor agonist (e.g., human amylin, typically at its EC80 concentration) is added to the wells, and the cells are incubated for an additional 15-30 minutes at 37°C.
-
The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer provided with a commercial cAMP assay kit.
-
The intracellular cAMP levels are then quantified using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
c. Data Analysis:
-
The antagonist's potency is determined by performing a Schild analysis.[8] This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.
-
The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
A Schild plot is constructed by plotting log(DR-1) against the logarithm of the antagonist concentration. For a competitive antagonist, the slope of this plot should not be significantly different from 1.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, is determined from the x-intercept of the Schild plot.
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the amylin receptor.
a. Membrane Preparation:
-
HEK293 cells transiently or stably expressing the desired human amylin receptor subtype are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard protein assay (e.g., BCA assay).[8]
b. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the prepared cell membranes (typically 10-50 µg of protein), a fixed concentration of a radiolabeled amylin receptor ligand (e.g., 125I-labeled rat amylin or 125I-labeled AC187), and varying concentrations of the unlabeled competitor antagonist (e.g., Acetyl-Amylin(8-37)).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM human amylin).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer, using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the amylin receptor signaling pathway and the workflows for the in vitro validation assays.
Caption: Amylin Receptor Signaling Pathway.
Caption: cAMP Functional Assay Workflow.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Multiple receptors for calcitonin gene-related peptide and amylin on guinea-pig ileum and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AMY3 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 8. giffordbioscience.com [giffordbioscience.com]
A Cross-Species Comparative Analysis of Acetyl-Amylin (8-37) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Acetyl-Amylin (8-37), a key antagonist of the amylin receptor, across different species. The information is compiled from preclinical studies to aid researchers in interpreting data and designing future experiments.
Introduction to Acetyl-Amylin (8-37)
Acetyl-Amylin (8-37), also known as AC187, is a synthetic peptide fragment derived from amylin. It lacks the N-terminal ring structure essential for agonist activity, rendering it a potent antagonist of amylin receptors[1]. Amylin receptors are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), forming AMY1, AMY2, and AMY3 receptors. These receptors are crucial in regulating glucose homeostasis, food intake, and gastric emptying. Understanding the cross-species pharmacology of antagonists like Acetyl-Amylin (8-37) is vital for the preclinical to clinical translation of novel therapeutics targeting the amylin system.
Quantitative Comparison of In Vitro Activity
Direct comparative studies quantifying the binding affinity (Ki) or potency (IC50) of Acetyl-Amylin (8-37) across multiple species are limited in the public domain. However, data from studies on individual species provide valuable insights.
Table 1: Receptor Binding Affinity and Potency of Amylin Receptor Antagonists
| Species | Ligand/Antagonist | Receptor/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Rat | [125I]-labeled rat amylin | Renal Cortex | Radioligand Binding | ~1 (Kd) | - | [2] |
| Rat | AC187 | AMY1(a) | cAMP Assay | - | - | [3] |
| Rat | AC187 | AMY3(a) | cAMP Assay | - | - | [3] |
| Human | rat amylin(8-37) | MCF-7 cells (amylin-binding sites) | Radioligand Binding | - | 36-fold less potent than intact human amylin | [4] |
Cross-Species Comparison of In Vivo Effects
The primary in vivo effects of Acetyl-Amylin (8-37) relate to its ability to block the actions of endogenous amylin, leading to increased food intake and potential alterations in glucose metabolism.
Effects on Food Intake
Studies in rats have demonstrated that Acetyl-Amylin (8-37) stimulates food intake by antagonizing the satiating effect of endogenous amylin.
Table 2: In Vivo Effects of Acetyl-Amylin (8-37) on Food Intake
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Intravenous Infusion | 60-2,000 pmol·kg⁻¹·min⁻¹ | Dose-dependent increase in food intake (maximal increases from 76% to 171%) | [5] |
| Rat | 3rd Cerebral Ventricle (i3vt) Infusion | 100 pmol/h for 14 days | Significant increase in food intake and body adiposity | [6] |
Effects on Glucose Metabolism
In vivo studies in rats suggest that amylin antagonism can influence insulin (B600854) action and lipid metabolism.
Table 3: In Vivo Effects of Amylin (8-37) on Glucose and Lipid Metabolism in Rats
| Parameter | Effect of Amylin (8-37) | Reference |
| Plasma Insulin | Reduced | [7] |
| Whole Body and Muscle Insulin Sensitivity | Enhanced | [7] |
| Liver Insulin Resistance (hGH-induced) | Corrected | [7] |
| Plasma Triglycerides | Increased (basal) | [7] |
| Plasma Nonesterified Fatty Acids | Lowered | [7] |
| Muscle Triglyceride and Long-chain Acyl-CoA | Reduced | [7] |
Note: This data is for the non-acetylated Amylin (8-37) in rats. Specific comparative data for Acetyl-Amylin (8-37) on glucose metabolism across different species is not available.
A study comparing the distribution of amylin receptors in rat and monkey brains revealed significant differences[8]. While in rats, amylin receptors are a subset of both salmon calcitonin and CGRP receptors, in monkeys, there is minimal overlap with CGRP receptors. This suggests that the specificity and, consequently, the effects of amylin antagonists like Acetyl-Amylin (8-37) may differ between rodents and primates[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the activity of amylin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki of Acetyl-Amylin (8-37) for amylin receptors in membranes from different species.
General Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., brain regions, kidney cortex) from the species of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a suitable buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a radiolabeled amylin analog (e.g., [125I]-amylin), and varying concentrations of unlabeled Acetyl-Amylin (8-37).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
A detailed protocol for radioligand binding assays can be found in various publications[9][10].
In Vivo Food Intake Study
This experiment evaluates the effect of a compound on feeding behavior.
Objective: To compare the effect of Acetyl-Amylin (8-37) on food intake in different species.
General Protocol:
-
Animal Acclimation: House animals (e.g., rats, mice) in individual cages with free access to food and water and allow them to acclimate to the experimental conditions.
-
Compound Administration: Administer Acetyl-Amylin (8-37) or vehicle via the desired route (e.g., intravenous infusion, intraperitoneal injection, or intracerebroventricular injection).
-
Food Intake Measurement: Continuously monitor food intake using automated feeding systems or by manually weighing the food at specific time intervals.
-
Data Analysis: Compare the cumulative food intake between the treated and vehicle control groups. Analyze meal patterns, including meal size and frequency, if applicable.
Further details on conducting food intake studies can be found in the literature[5][11].
Hyperglycemic Clamp
This technique is the gold standard for assessing insulin secretion and sensitivity.
Objective: To determine the effect of Acetyl-Amylin (8-37) on insulin secretion and action in different species.
General Protocol:
-
Catheterization: Surgically implant catheters in the animals for infusion and blood sampling.
-
Fasting: Fast the animals overnight before the clamp procedure.
-
Clamp Procedure:
-
Initiate a continuous infusion of glucose to raise and maintain blood glucose at a specific hyperglycemic level.
-
Simultaneously, infuse Acetyl-Amylin (8-37) or a placebo.
-
Frequently monitor blood glucose and adjust the glucose infusion rate to maintain the target glycemic level.
-
Collect blood samples at regular intervals to measure plasma insulin and C-peptide concentrations.
-
-
Data Analysis: Calculate the glucose disposal rate as an index of insulin sensitivity and assess the insulin and C-peptide responses to hyperglycemia to determine the effect on insulin secretion.
A detailed description of the glucose clamp technique is available in published research[12][13].
Visualizing Key Pathways and Workflows
Caption: Amylin signaling pathway and the antagonistic action of Acetyl-Amylin (8-37).
Caption: General experimental workflow for cross-species evaluation of Acetyl-Amylin (8-37).
Conclusion
Acetyl-Amylin (8-37) is a valuable tool for investigating the physiological roles of the amylin system. While existing data, primarily from rodent models, demonstrate its antagonistic effects on food intake and glucose metabolism, there is a clear need for direct, quantitative comparative studies across different species, particularly including non-human primates. Such studies are essential to better predict the clinical efficacy and safety of novel amylin-based therapeutics. The differences in amylin receptor distribution between rats and monkeys highlight the potential for species-specific pharmacological profiles that warrant further investigation. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data to fill these knowledge gaps.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Amylin binding in rat renal cortex, stimulation of adenylyl cyclase, and activation of plasma renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative distribution of receptors for amylin and the related peptides calcitonin gene related peptide and calcitonin in rat and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Role of amylin in insulin secretion and action in humans: antagonist studies across the spectrum of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Binding Profile of Acetyl-Amylin (8-37): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of Acetyl-Amylin (8-37), a potent antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a crucial role in glucose homeostasis. Its receptors, designated AMY1, AMY2, and AMY3, are complex structures formed by the calcitonin receptor (CTR) or the calcitonin receptor-like receptor (CLR) in combination with one of three receptor activity-modifying proteins (RAMPs). This inherent overlap with calcitonin (CT) and calcitonin gene-related peptide (CGRP) signaling pathways necessitates a thorough evaluation of the selectivity of any amylin-targeted therapeutic.
This document presents available binding affinity data for Acetyl-Amylin (8-37) and relevant competitors, details common experimental protocols for assessing receptor binding and function, and utilizes visualizations to clarify key concepts.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki or IC50 values) of Acetyl-Amylin (8-37) and competitor molecules for amylin, calcitonin, and CGRP receptors. Data for AC187, a closely related and well-characterized antagonist, is included as a surrogate for Acetyl-Amylin (8-37) where specific data for the latter is unavailable. It is important to note that direct quantitative binding data for Davalintide (B10819330) and KBP-088 across all three receptor types is limited in the public domain.
| Compound | Receptor Target | Binding Affinity (Ki/IC50, nM) | Selectivity Profile |
| AC187 (proxy for Acetyl-Amylin (8-37)) | Amylin Receptor | IC50: 0.48 | 38-fold selective over Calcitonin Receptor; 400-fold selective over CGRP Receptor |
| Calcitonin Receptor | - | ||
| CGRP Receptor | - | ||
| Pramlintide (Amylin Agonist) | Amylin Receptors | Ki: 0.023[1][2] | ~165-fold selective for Amylin over CGRP; ~222-fold selective for Amylin over Calcitonin |
| CGRP Receptors | Ki: 3.8[1] | ||
| Calcitonin Receptors | Ki: 5.1[1] | ||
| Davalintide (Amylin Agonist) | Amylin, Calcitonin, and CGRP Receptors | High Affinity[3] | Described as binding with high affinity to all three receptors, suggesting a broader profile than Pramlintide. |
| KBP-088 (Dual Amylin/Calcitonin Agonist) | Amylin and Calcitonin Receptors | Potent Agonist[4][5][6][7] | Designed as a potent dual agonist, indicating high affinity for both amylin and calcitonin receptors. |
Signaling Pathways and Experimental Workflows
To elucidate the binding and functional activity of compounds like Acetyl-Amylin (8-37), various in vitro assays are employed. The following diagrams illustrate the conceptual signaling pathway of amylin receptors and a typical workflow for a competitive radioligand binding assay.
References
- 1. Pramlintide | C171H267N51O53S2 | CID 70691388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Davalintide (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KBP-088 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Dual Amylin and Calcitonin Receptor Agonist KBP-088 Induces Weight Loss and Improves Insulin Sensitivity Superior to Chronic Amylin Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KBP-088, a novel DACRA with prolonged receptor activation, is superior to davalintide in terms of efficacy on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Acetyl-Amylin (8-37): An Antagonist with Agonist Activity at High Concentrations
For Immediate Release
A comprehensive analysis of available experimental data reveals that Acetyl-Amylin (8-37), a well-regarded amylin receptor antagonist, exhibits partial agonist activity at high concentrations. This paradoxical effect underscores the complex pharmacology of amylin receptor modulators and has significant implications for their therapeutic application and experimental use. This guide provides a detailed comparison of Acetyl-Amylin (8-37) with other key amylin receptor ligands, supported by experimental data and detailed protocols.
Summary of Ligand Activity at Amylin Receptors
The activity of Acetyl-Amylin (8-37) and its comparators is highly dependent on the specific amylin receptor subtype, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs). The following table summarizes the available quantitative data for ligand activity at human amylin receptors, primarily measured through cAMP production assays.
| Compound | Primary Activity | Receptor Subtype | Parameter | Value | Reference |
| Acetyl-Amylin (8-37) | Partial Agonist | hAMY1 | pEC50 | 6.1 ± 0.1 | [1][2] |
| hAMY3 | pEC50 | 6.3 ± 0.1 | [1][2] | ||
| Amylin (8-37) (human) | Partial Agonist | hAMY1 | pEC50 | < 5 | [1][2] |
| hAMY3 | pEC50 | < 5 | [1][2] | ||
| Antagonist | rAMY1(a) | pKB | ~5.8 | ||
| Pramlintide | Full Agonist | hAMY1 | pEC50 | 9.4 | |
| hAMY2 | pEC50 | 8.0 | |||
| hAMY3 | pEC50 | 9.2 | |||
| Human Amylin (1-37) | Full Agonist | hAMY1 | pEC50 | 9.6 ± 0.1 | [1][2] |
| hAMY3 | pEC50 | 9.5 ± 0.1 | [1][2] | ||
| AC187 | Antagonist | hAMY1(a) | IC50 | 0.48 nM | |
| hAMY1(a) | Ki | 0.275 nM | |||
| CGRP (8-37) | Antagonist | AMY Receptors | Weak Antagonist | - |
pEC50: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency. pKB: Negative logarithm of the equilibrium dissociation constant of a competitive antagonist. A higher value indicates greater antagonist potency. IC50: Concentration of an inhibitor where the response is reduced by half. Ki: Inhibition constant for an inhibitor.
Evidence of Partial Agonism
While traditionally classified as an antagonist, studies have demonstrated that Amylin (8-37) can elicit a weak agonist response at amylin receptors.[1][2] Notably, N-terminal acetylation of Amylin (8-37) to produce Acetyl-Amylin (8-37) results in a greater than 10-fold increase in potency as a partial agonist.[1][2] This suggests that the acetyl group enhances the peptide's ability to induce a conformational change in the receptor, leading to a partial activation of downstream signaling pathways.
The agonist activity of Acetyl-Amylin (8-37) is characterized as "partial" because it does not produce the full maximal response observed with full agonists like native human amylin or the synthetic analogue, pramlintide.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment used to determine the agonist activity of amylin receptor ligands.
cAMP Accumulation Assay in HEK293 Cells
Objective: To measure the ability of a test compound to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production through activation of heterologously expressed human amylin receptors.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human calcitonin receptor (CTR) and a human receptor activity-modifying protein (RAMP1, RAMP2, or RAMP3) to form the desired amylin receptor subtype (hAMY1, hAMY2, or hAMY3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Test Compounds: Acetyl-Amylin (8-37), Amylin (8-37), Human Amylin (1-37), Pramlintide.
-
cAMP Detection Kit: A commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a GloSensor cAMP Assay (Promega).
Procedure:
-
Cell Culture and Seeding: HEK293 cells expressing the specific amylin receptor subtype are cultured to ~80% confluency. The cells are then harvested and seeded into 96-well or 384-well white opaque assay plates at a density of 10,000-20,000 cells per well and incubated overnight.
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Assay:
-
The culture medium is removed from the wells.
-
The cells are washed with assay buffer.
-
The diluted test compounds are added to the wells in triplicate.
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Detection: The cAMP levels are measured according to the manufacturer's protocol for the chosen detection kit. This typically involves cell lysis and the addition of detection reagents.
-
Data Analysis: The raw data (e.g., luminescence or fluorescence ratio) is converted to cAMP concentrations using a standard curve. The data is then normalized to the response of a vehicle control and a maximal response from a full agonist (e.g., human amylin). Non-linear regression is used to fit a sigmoidal dose-response curve and determine the pEC50 and Emax values for each compound.
Signaling Pathways and Mechanisms
The following diagrams illustrate the amylin receptor signaling pathway and the workflow for assessing ligand activity.
Caption: Amylin Receptor Signaling Pathway.
References
A Comparative Benchmark: Acetyl-Amylin (8-37) Versus Novel Amylin Antagonists in Receptor Engagement and Functional Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amylin Receptor Antagonists with Supporting Experimental Data.
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. Its physiological effects, which include slowing gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety, are mediated through a family of G protein-coupled receptors (GPCRs). These receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), which give rise to three distinct amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).[1] The development of potent and selective amylin receptor antagonists is of significant interest for both elucidating the physiological roles of amylin and for potential therapeutic applications in metabolic diseases.
This guide provides a comparative benchmark of the well-established antagonist, Acetyl-Amylin (8-37), against a panel of novel amylin antagonists. The performance of these molecules is evaluated based on their binding affinities and functional potencies, with detailed experimental protocols provided for key assays.
Performance Benchmark of Amylin Antagonists
The following table summarizes the quantitative data for Acetyl-Amylin (8-37) and other notable amylin antagonists. The data, derived from various in vitro studies, highlights the differences in potency and selectivity across different receptor subtypes.
| Antagonist | Target Receptor(s) | Assay Type | Parameter | Value | Source |
| Acetyl-Amylin (8-37) | Amylin Receptors | Not Specified | Antagonist | Specific Amylin Antagonist | MedChemExpress |
| AC187 | AMY1, AMY3, CTR | Radioligand Binding | IC50 | 0.48 nM | TargetMol |
| Radioligand Binding | Ki | 0.275 nM | TargetMol | ||
| AMY1 vs CTR | Functional Assay | Selectivity | ~10-fold for AMY1 | BOC Sciences | |
| AC413 | AMY1, AMY3, CTR | Functional Assay | Potency | Potent Antagonist | ResearchGate |
| AMY1 vs AMY3 | Functional Assay | Selectivity | Modest selectivity for AMY1 | PubMed | |
| CGRP (8-37) | AMY1, AMY3, CGRP-R | Radioligand Binding | Potency | Weak Amylin Antagonist | BOC Sciences |
| AMY1 vs AMY3 | Functional Assay | Selectivity | More effective at AMY1 | PubMed | |
| sCT (8-32) | AMY1, AMY3, CTR | Functional Assay | Potency | Potent Antagonist | ResearchGate |
| Amylin vs CTR | Functional Assay | Selectivity | No strong discrimination | PubMed | |
| KBP-089 | Amylin & Calcitonin Receptors | In vivo | Effect | Dose-dependent weight loss | PMC |
| KBP-336 | Amylin & Calcitonin Receptors | In vivo | Effect | Superior weight loss and glucose control vs Cagrilintide | PubMed |
Key Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional cAMP assays. The detailed methodologies for these experiments are outlined below.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of amylin antagonists.
Materials:
-
Cell membranes expressing the amylin receptor subtype of interest (AMY1, AMY2, or AMY3).
-
Radiolabeled amylin analog (e.g., [¹²⁵I]-Amylin).
-
Unlabeled amylin antagonists (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Frozen tissue or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[2]
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.[3]
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[4]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist. It is a functional assay that provides information on the potency of the antagonist in blocking receptor signaling.
Objective: To determine the functional potency (pKb or IC50) of amylin antagonists.
Materials:
-
Intact cells expressing the amylin receptor subtype of interest.
-
Amylin agonist (e.g., pramlintide).
-
Amylin antagonists (test compounds).
-
Cell culture medium.
-
cAMP assay kit (e.g., LANCE cAMP detection kit).
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Culture: Cells are cultured in appropriate medium and seeded into 96-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist for a specific period.
-
Stimulation with Agonist: A fixed concentration of an amylin agonist is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a biosensor-based system as per the manufacturer's instructions of the cAMP assay kit.[6][7]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration. A dose-response curve is generated, and the IC50 value is determined. This can be converted to a pKb value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the amylin receptor signaling pathway and a typical experimental workflow for a competition binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GloSensor™ cAMP Assay Protocol [promega.sg]
Safety Operating Guide
Personal protective equipment for handling Acetyl-Amylin (8-37) (human)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetyl-Amylin (8-37) (human). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Acetyl-Amylin (8-37) (human) is a synthetic peptide antagonist of amylin for research use only.[1][] While it may not be classified as a hazardous substance, it is prudent to handle it as a potentially hazardous material, given that the toxicological properties of many synthetic peptides are not fully known.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling Acetyl-Amylin (8-37) (human).[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4][5] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][6] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions.[4][5] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles.[4][5] Should also be used when handling solutions in poorly ventilated areas.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for preserving the peptide's integrity and ensuring researcher safety.
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[4] Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide in its lyophilized form at -20°C, or preferably at -80°C, in a tightly sealed container with a desiccant.[9] Under these conditions, the peptide can be stable for several years.[8]
-
Peptide in Solution: The shelf life of peptides in solution is limited. If storage in solution is necessary, use sterile buffers at pH 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.[8]
Reconstitution:
-
Add the appropriate sterile solvent to the vial. For hydrophilic peptides, sterile, distilled water is a good starting point.[9]
-
For hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be needed for initial dissolution, followed by careful dilution with an aqueous buffer.[9]
-
To dissolve, gently swirl or sonicate the vial. Avoid vigorous shaking.[10]
Disposal Plan
Proper disposal of unused or expired peptides and contaminated materials is vital for laboratory safety and environmental responsibility.[11]
Waste Segregation: Treat all materials that have come into contact with Acetyl-Amylin (8-37) (human) as potentially hazardous waste.[3] This includes:
-
Contaminated consumables such as pipette tips, tubes, and gloves.[3]
-
Empty vials.
-
Aqueous and solvent-based solutions containing the peptide.
Disposal Procedure:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container (e.g., a high-density polyethylene (B3416737) container).[3]
-
Liquid Waste: Collect all liquid waste containing the peptide in a separate, labeled, and sealed waste container.
-
Biohazardous Waste: If the peptide was used in cell-based assays or with other biological materials, the waste must be treated as biohazardous, which may require decontamination (e.g., autoclaving) before chemical waste disposal.[3]
-
Follow your institution's and local environmental regulations for the final disposal of chemical and biohazardous waste.[5][11] This may involve incineration of the material after mixing with a combustible solvent.[5]
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety considerations for handling Acetyl-Amylin (8-37) (human) from receipt to disposal.
References
- 1. shop.bachem.com [shop.bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. epa.gov [epa.gov]
- 7. choiceaminos.com [choiceaminos.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. realpeptides.co [realpeptides.co]
- 11. intelligenthq.com [intelligenthq.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
